5-Bromo-1-benzofuran-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEGFMDITWHVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383755 | |
| Record name | 5-bromo-1-benzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23145-16-6 | |
| Record name | 5-bromo-1-benzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1-benzofuran-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-1-benzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-benzofuran-2-carbaldehyde is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. The benzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic drugs.[1][2] The presence of a bromine atom and an aldehyde functional group at strategic positions on the benzofuran ring system makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1] This guide provides a comprehensive overview of the physicochemical properties, a representative synthetic protocol, and the biological significance of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅BrO₂ | [3][4] |
| Molecular Weight | 225.04 g/mol | [4][5] |
| Physical Form | Solid | [3][4] |
| CAS Number | 23145-16-6 | [1] |
| InChI | 1S/C9H5BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | [3][4] |
| InChI Key | UPEGFMDITWHVHV-UHFFFAOYSA-N | [3][4] |
| SMILES String | Brc1ccc2oc(C=O)cc2c1 | [3][4] |
| Flash Point | Not applicable | [3][4] |
| Storage Class | 11 - Combustible Solids | [3][4] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. While the raw spectra are not provided here, various analytical techniques are used to confirm its structure.
-
¹H NMR, ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to determine the hydrogen and carbon framework of the molecule.[6]
-
Mass Spectrometry (MS): This technique confirms the molecular weight and provides information about the fragmentation pattern.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the aldehyde carbonyl group.[6]
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common approach involves the formation of the benzofuran ring followed by the introduction or modification of the aldehyde group. Below is a representative protocol adapted from the synthesis of a related compound, ethyl 5-bromo-1-benzofuran-2-carboxylate.[7]
Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate
-
Reaction Setup: In a round-bottom flask, combine 5-bromosalicylaldehyde (10 mmol), diethyl bromomalonate (11 mmol), and potassium carbonate (20 mmol).
-
Solvent Addition: Add 2-butanone (20 ml) to the flask.
-
Reflux: Heat the reaction mixture under reflux for 14 hours.
-
Work-up: After cooling, evaporate the solvent. Add water to the residue.
-
Extraction: Extract the aqueous mixture with diethyl ether.
-
Washing: Wash the ether phase with a 5% sodium hydroxide solution.
-
Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 5-bromo-1-benzofuran-2-carboxylate.[7]
Conversion to this compound
The resulting ester can then be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄), followed by oxidation to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC).
Biological Significance and Applications
The benzofuran nucleus is a core component of many compounds with a wide range of pharmacological activities.[2][8] These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][9][10]
This compound, as a functionalized benzofuran, is a key intermediate in the synthesis of these biologically active molecules. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The aldehyde group is readily converted into other functional groups or used in condensation reactions to build larger molecular frameworks.
Research has shown that derivatives of 5-bromo-1-benzofuran are of interest in anticancer drug discovery. For instance, chalcone derivatives incorporating the 5-bromo-1-benzofuran-2-yl moiety have been investigated for their potential as anticancer agents.[2] The versatility of this compound makes it a valuable tool for medicinal chemists in the development of new therapeutic agents.[1]
Visualizations
The following diagram illustrates a plausible synthetic workflow for this compound, starting from 5-bromosalicylaldehyde.
Caption: Synthetic workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [merckmillipore.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound(23145-16-6) 1H NMR [m.chemicalbook.com]
- 7. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 10. medcraveonline.com [medcraveonline.com]
An In-depth Technical Guide to 5-Bromo-1-benzofuran-2-carbaldehyde (CAS: 23145-16-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-1-benzofuran-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, spectral characterization, and its role as a precursor to biologically active molecules. Particular focus is given to the anticancer and antimicrobial potential of its derivatives and their interaction with key cellular signaling pathways.
Core Physicochemical and Safety Data
This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1] Its core structure consists of a benzofuran scaffold brominated at the 5-position and functionalized with an aldehyde group at the 2-position. This arrangement of functional groups makes it a versatile intermediate for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 23145-16-6 | [2] |
| Molecular Formula | C₉H₅BrO₂ | [3] |
| Molecular Weight | 225.04 g/mol | [3] |
| Melting Point | ~129 °C | [1] |
| Boiling Point | ~312.4 °C at 760 mmHg | [1] |
| InChI Key | UPEGFMDITWHVHV-UHFFFAOYSA-N | [3] |
| SMILES | O=Cc1oc2ccc(Br)cc2c1 | [3] |
Table 2: Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statements | Reference(s) |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264, P270, P301+P312 | [3] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2) | P280, P305+P351+P338, P337+P313 | [3] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the Vilsmeier-Haack formylation of 5-bromo-1-benzofuran. This reaction introduces a formyl group onto the electron-rich benzofuran ring system.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-bromo-1-benzofuran
This protocol is adapted from general Vilsmeier-Haack reaction procedures and tailored for the synthesis of the title compound.
Materials:
-
5-bromo-1-benzofuran
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate (NaOAc)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. The mixture is stirred at this temperature for 30 minutes to form the Vilsmeier reagent, a chloroiminium salt.
-
Substrate Addition: Dissolve 5-bromo-1-benzofuran (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate until the mixture is basic. This hydrolysis step converts the intermediate iminium salt to the aldehyde.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Caption: Synthetic workflow for this compound.
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The following tables summarize the expected spectral data.
Table 3: ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 9.89 | s | - | H-1' (Aldehyde) |
| 7.85 | d | 1.8 | H-4 |
| 7.65 | d | 8.7 | H-7 |
| 7.56 | s | - | H-3 |
| 7.50 | dd | 8.7, 1.8 | H-6 |
Table 4: ¹³C NMR Spectral Data (126 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 180.5 | C-1' (Aldehyde) |
| 155.8 | C-7a |
| 152.2 | C-2 |
| 130.4 | C-4 |
| 128.5 | C-6 |
| 125.3 | C-3a |
| 118.8 | C-5 |
| 117.4 | C-3 |
| 113.6 | C-7 |
Table 5: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 224/226 | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 196/198 | [M-CO]⁺ |
| 145 | [M-Br]⁺ |
| 116 | [M-Br-CO]⁺ |
Table 6: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch |
| ~1680 | Strong | C=O stretch (conjugated aldehyde) |
| ~1600, ~1470 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O-C stretch (furan ring) |
| ~820 | Strong | C-H out-of-plane bend |
| ~650 | Strong | C-Br stretch |
Biological Activity of Derivatives
While this compound is primarily a synthetic intermediate, its derivatives have shown significant potential in drug discovery, particularly in the fields of oncology and microbiology.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 7: In Vitro Anticancer Activity of Selected Benzofuran Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Benzofuran-2-carboxamide derivative | HCT-116 (Colon) | 0.87 | [4] |
| Benzofuran-2-carboxamide derivative | HeLa (Cervical) | 0.73 | [4] |
| Benzofuran-2-carboxamide derivative | A549 (Lung) | 0.57 | [4] |
| 3-Methylbenzofuran derivative | A549 (Lung) | 1.48 | [4] |
| Benzofuran-based oxadiazole conjugate | HCT-116 (Colon) | 3.27 | [4] |
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties against various pathogenic bacteria and fungi.
Table 8: In Vitro Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference(s) |
| Benzofuran amide derivative | Bacillus subtilis | 6.25 | [4] |
| Benzofuran amide derivative | Staphylococcus aureus | 12.5 | [4] |
| Benzofuran amide derivative | Escherichia coli | 25 | [4] |
Mechanism of Action: Inhibition of Signaling Pathways
Recent research has indicated that the anti-inflammatory and potential anticancer effects of benzofuran derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial regulators of gene expression involved in inflammation, cell proliferation, and survival.
NF-κB and MAPK Signaling Pathways
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are key signaling cascades that are often dysregulated in cancer and inflammatory diseases.
-
NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
-
MAPK Pathway: This pathway consists of a cascade of protein kinases (MAPKKK, MAPKK, and MAPK) that are sequentially activated. The terminal MAPK (e.g., ERK, JNK, p38) phosphorylates various transcription factors and other proteins, leading to changes in gene expression and cellular responses.
Benzofuran derivatives have been shown to inhibit these pathways by targeting key kinases such as IKK, thereby preventing the activation of NF-κB and downstream inflammatory and proliferative responses.[4]
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Overview of 5-Bromo-1-benzofuran-2-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-1-benzofuran-2-carbaldehyde (CAS No. 23145-16-6), a key intermediate in organic synthesis and medicinal chemistry. This document details its physicochemical properties, provides an illustrative synthetic protocol, and outlines its significance as a versatile building block in the development of novel therapeutics and advanced materials.
Core Physicochemical Data
This compound is a halogenated heterocyclic compound characterized by a benzofuran scaffold, which is a privileged structure in many biologically active molecules.[1] Its physical form is typically a white to light yellow crystalline solid.[2] The key quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₉H₅BrO₂ | [2][3] |
| Molecular Weight | 225.04 g/mol | [2][4] |
| CAS Number | 23145-16-6 | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Purity | Often available at ≥99% | [1][2] |
| Melting Point | ~129°C | [2] |
| Boiling Point | ~312.4°C at atmospheric pressure | [2] |
Synthetic Methodology: An Illustrative Protocol
The reactivity of the bromine atom and the aldehyde group makes this compound a valuable precursor for a wide range of chemical transformations.[1][2] These include palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the bromine position and various aldehyde chemistries such as Wittig reactions, Grignard additions, and reductive aminations.[2]
While a specific protocol for the direct synthesis of this compound is not detailed in the provided search results, a relevant experimental procedure for the synthesis of a closely related isomer, 1-Benzofuran-5-carbaldehyde from 5-bromo-1-benzofuran, demonstrates a common synthetic strategy involving Grignard reagent formation followed by formylation. This methodology is highly relevant for professionals in drug development and organic synthesis.
Experimental Protocol: Synthesis of 1-Benzofuran-5-carbaldehyde via Grignard Reaction
This protocol details the conversion of 5-bromo-1-benzofuran to 1-benzofuran-5-carbaldehyde.
-
Step 1: Grignard Reagent Formation
-
A mixture of 5-bromo-1-benzofuran (0.5 g), magnesium (0.92 g), and a crystal of iodine in 2.5 mL of dry tetrahydrofuran (THF) is refluxed under a nitrogen atmosphere for 30 minutes.
-
Once the iodine color disappears, a solution of 5-bromo-1-benzofuran (4.5 g) in 25 mL of dry THF is added.
-
The mixture is refluxed for an additional 2 hours to complete the formation of the Grignard reagent.
-
-
Step 2: Formylation
-
The reaction mixture is cooled to -40°C.
-
Dry N,N-Dimethylformamide (DMF, 3.6 g) is added dropwise.
-
The mixture is allowed to slowly warm to room temperature over a period of 12 hours.
-
-
Step 3: Work-up and Purification
-
The reaction is cooled to 0°C and acidified to a pH of 2 with 3N HCl, followed by stirring for 30 minutes.
-
The mixture is diluted with water (500 mL) and extracted with ethyl acetate (2 x 200 mL).
-
The combined organic layers are washed with brine and dried.
-
The solvent is removed under vacuum, and the resulting crude product is purified by column chromatography over silica gel to yield the final product.
-
Logical Workflow and Signaling Pathways
To visualize the experimental process, the following diagram outlines the key stages of the synthesis described above.
Caption: A flowchart illustrating the key stages of the synthesis of 1-benzofuran-5-carbaldehyde.
References
A Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-1-benzofuran-2-carbaldehyde
Molecular Structure and Atom Numbering
The structure of 5-Bromo-1-benzofuran-2-carbaldehyde is presented below, with atoms numbered for unambiguous assignment of NMR signals. This numbering scheme will be used throughout this guide to correlate spectral data with the corresponding nuclei.
Caption: Molecular structure of this compound with IUPAC numbering.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities. These predictions are based on the analysis of structurally related benzofuran and aromatic aldehyde compounds. The actual experimental values may vary depending on the solvent and other experimental conditions.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-CHO | 9.8 - 10.0 | Singlet (s) | - | 1H |
| H-3 | 7.6 - 7.8 | Singlet (s) | - | 1H |
| H-4 | 7.8 - 8.0 | Doublet (d) | J ≈ 2.0 | 1H |
| H-6 | 7.5 - 7.7 | Doublet of doublets (dd) | J ≈ 8.8, 2.0 | 1H |
| H-7 | 7.4 - 7.6 | Doublet (d) | J ≈ 8.8 | 1H |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-CHO | 178 - 182 |
| C-2 | 152 - 156 |
| C-3 | 115 - 119 |
| C-3a | 128 - 132 |
| C-4 | 125 - 129 |
| C-5 | 116 - 120 |
| C-6 | 127 - 131 |
| C-7 | 112 - 116 |
| C-7a | 155 - 159 |
Experimental Protocol
A general protocol for acquiring ¹H and ¹³C NMR spectra for a solid sample like this compound is provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Common choices include deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent signal.
NMR Spectrometer and Parameters
-
Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to obtain singlet signals for each unique carbon atom.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally used.
-
Spectral Interpretation and Workflow
The interpretation of the NMR spectra is crucial for confirming the structure of this compound. The following provides an expected analysis:
-
¹H NMR Spectrum:
-
The aldehyde proton (H-CHO) is expected to be the most downfield signal, appearing as a sharp singlet due to the absence of adjacent protons.
-
The proton on the furan ring (H-3) will also likely be a singlet.
-
The protons on the benzene ring (H-4, H-6, and H-7) will exhibit characteristic splitting patterns. H-7 will be a doublet due to coupling with H-6. H-6 will be a doublet of doublets due to coupling with both H-7 and H-4. H-4 will appear as a doublet due to meta-coupling with H-6.
-
-
¹³C NMR Spectrum:
-
The spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
-
The carbonyl carbon of the aldehyde group (C-CHO) will be the most downfield signal.
-
The carbon atom attached to the bromine (C-5) will have its chemical shift influenced by the halogen.
-
Quaternary carbons (C-2, C-3a, C-5, and C-7a) will typically show signals of lower intensity compared to the protonated carbons.
-
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural analysis of an organic compound using NMR spectroscopy.
Caption: A logical workflow for NMR-based structural elucidation.
This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR characteristics of this compound, along with standard experimental procedures and a logical workflow for analysis. For definitive structural confirmation, it is imperative to acquire and interpret the actual experimental NMR spectra for this compound.
Mass Spectrometry Analysis of 5-Bromo-1-benzofuran-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-1-benzofuran-2-carbaldehyde, a versatile building block in medicinal chemistry. This document outlines detailed experimental protocols, predicted fragmentation patterns, and the biological context of benzofuran derivatives, offering valuable insights for researchers in drug discovery and development.
Introduction
This compound (C₉H₅BrO₂) is a heterocyclic compound with a molecular weight of 225.04 g/mol .[1][2] The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3][4] The presence of a bromine atom and an aldehyde group provides reactive sites for various synthetic transformations, making it a valuable intermediate in the synthesis of novel therapeutics.[3] Understanding its mass spectral behavior is crucial for its identification, characterization, and quality control in pharmaceutical synthesis.
Experimental Protocols
A standard approach for the analysis of this compound involves Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a typical method that can be adapted for this compound.
Sample Preparation
A stock solution of this compound should be prepared in a suitable volatile solvent such as dichloromethane or ethyl acetate. Subsequent dilutions are then made to the desired concentration for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : A standard GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent) is suitable for this analysis.
-
Carrier Gas : Helium at a constant flow rate.
-
Injection : A split/splitless injector is typically used.
-
Ionization Mode : Electron Ionization (EI) at 70 eV is the standard for creating reproducible fragmentation patterns.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Column | Phenyl-arylene polymer or similar |
| Oven Temperature Program | Initial temp. 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-300 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Mass Spectral Data and Fragmentation Analysis
While a publicly available mass spectrum for this compound is not readily found, a predicted fragmentation pattern can be deduced based on the known fragmentation of its parent compound, benzofuran-2-carboxaldehyde, and the general rules of mass spectrometry for aromatic and brominated compounds.
The mass spectrum of benzofuran-2-carboxaldehyde shows a prominent molecular ion peak at m/z 146.[5] Key fragments arise from the loss of a hydrogen atom (M-1) to form a stable acylium ion, and the loss of the formyl group (M-29).
For this compound, the molecular ion peak is expected to be a doublet at m/z 224 and 226, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
Table 2: Predicted Mass Spectral Data for this compound
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
| 224/226 | [C₉H₅⁷⁹BrO₂]⁺ / [C₉H₅⁸¹BrO₂]⁺ | Molecular Ion (M⁺) |
| 223/225 | [C₉H₄⁷⁹BrO₂]⁺ / [C₉H₄⁸¹BrO₂]⁺ | Loss of H radical from the aldehyde |
| 195/197 | [C₈H₄⁷⁹BrO]⁺ / [C₈H₄⁸¹BrO]⁺ | Loss of CHO radical (formyl group) |
| 144 | [C₉H₄O₂]⁺ | Loss of Br radical |
| 116 | [C₈H₄O]⁺ | Loss of Br and CO |
| 88 | [C₇H₄]⁺ | Further fragmentation |
Visualization of Experimental and Logical Relationships
Experimental Workflow
The following diagram illustrates the typical workflow for the GC-MS analysis of this compound.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation events lead to the formation of characteristic product ions.
Biological Context and Signaling Pathways
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory properties.[6] Studies have indicated that some benzofuran compounds can modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] These pathways are crucial regulators of the inflammatory response.
The diagram below illustrates a simplified representation of the NF-κB signaling pathway and a hypothetical point of intervention for a benzofuran derivative.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The detailed experimental protocol, predicted fragmentation data, and visualization of analytical and biological pathways offer a comprehensive resource for researchers. While an experimental mass spectrum is not currently available in public databases, the provided information allows for the confident identification and characterization of this important pharmaceutical intermediate. Further studies to confirm the predicted fragmentation pattern and to explore the biological activities of its derivatives are warranted.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. nbinno.com [nbinno.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran-2-carboxaldehyde [webbook.nist.gov]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-1-benzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 5-Bromo-1-benzofuran-2-carbaldehyde, a key intermediate in pharmaceutical synthesis and materials science. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and logical workflows for spectral analysis.
Introduction to the Infrared Spectroscopy of this compound
Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. For this compound (C₉H₅BrO₂), the IR spectrum will be characterized by the vibrational modes of the benzofuran ring system, the aldehyde group, and the carbon-bromine bond. Understanding these characteristic absorptions is crucial for confirming the identity and purity of the compound.
The key functional groups that will give rise to distinct peaks in the IR spectrum are:
-
The aromatic C-H bonds of the benzofuran ring.
-
The C=C bonds within the aromatic and furan rings.
-
The C-O-C ether linkage of the furan ring.
-
The aldehyde C-H bond .
-
The carbonyl (C=O) group of the aldehyde.
-
The C-Br bond .
Expected Infrared Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~ 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch |
| ~ 2850 & ~ 2750 | Weak to Medium | Aldehyde C-H Stretch (Fermi resonance doublet) |
| ~ 1705 - 1680 | Strong | C=O Stretch (Aldehyde) |
| ~ 1600 - 1450 | Medium to Strong | Aromatic C=C Ring Stretch |
| ~ 1250 - 1000 | Medium to Strong | Aryl-O-C Stretch (Ether) |
| ~ 950 - 800 | Strong | Aromatic C-H Out-of-Plane Bend |
| ~ 700 - 500 | Medium to Strong | C-Br Stretch |
Experimental Protocol for Infrared Spectroscopy
The following is a detailed methodology for obtaining the infrared spectrum of this compound using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.
3.1. Materials and Equipment
-
This compound (solid powder)
-
ATR-FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) with a diamond or germanium crystal
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
3.2. Procedure
-
Instrument Preparation:
-
Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or acetone to remove any residual contaminants.
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, acquire a background spectrum. This will measure the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O vapor) and will be subtracted from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Using a clean spatula, place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Use the instrument's pressure arm to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the infrared spectrum of the sample over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Use the same number of scans as for the background spectrum to ensure proper subtraction.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Identify the wavenumbers of the major absorption peaks and compare them to the expected values for the functional groups.
-
-
Cleaning:
-
Retract the pressure arm and carefully remove the sample powder from the ATR crystal using a spatula and a dry, lint-free wipe.
-
Clean the crystal surface thoroughly with a lint-free wipe soaked in the appropriate solvent to ensure all traces of the sample are removed.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships for interpreting the infrared spectrum of this compound.
Caption: Experimental workflow for obtaining the IR spectrum.
An In-depth Technical Guide to the Synthesis and Discovery of 5-Bromo-1-benzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1-benzofuran-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide range of complex organic molecules, particularly in the realm of medicinal chemistry and materials science.[1] Its utility stems from the presence of two key reactive sites: a nucleophilic aldehyde group amenable to various transformations and a bromine atom on the benzene ring, which can participate in a multitude of cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of this compound, including detailed experimental protocols and characterization data.
Introduction
The benzofuran scaffold is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities. The introduction of a bromine atom at the 5-position and a carbaldehyde group at the 2-position of the benzofuran ring system endows the molecule with significant synthetic potential. The aldehyde functionality can be readily transformed into a variety of other functional groups, while the bromo-substituent provides a handle for the construction of more complex molecular architectures via transition metal-catalyzed cross-coupling reactions. This dual reactivity makes this compound a sought-after intermediate in drug discovery and development.[1]
Physicochemical Properties
This compound is typically a white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅BrO₂ | [1][2] |
| Molecular Weight | 225.04 g/mol | [1][2] |
| Melting Point | ~129 °C | [1] |
| Boiling Point | ~312.4 °C (at atmospheric pressure) | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
Synthesis
The most common and efficient synthetic route to this compound involves a two-step process: the synthesis of the precursor 5-bromobenzofuran, followed by its formylation via the Vilsmeier-Haack reaction.
Synthesis of 5-Bromobenzofuran
A detailed experimental protocol for the synthesis of 5-bromobenzofuran from 4-bromophenol is outlined below.
Experimental Protocol: Synthesis of 5-Bromobenzofuran
-
Materials:
-
4-Bromophenol
-
2-Chloroacetaldehyde dimethyl acetal
-
Anhydrous potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 4-bromophenol in DMF, add anhydrous potassium carbonate and 2-chloroacetaldehyde dimethyl acetal.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude intermediate, 1-(4-bromophenoxy)-2,2-dimethoxyethane.
-
Add polyphosphoric acid to the crude intermediate and heat the mixture with stirring.
-
Monitor the cyclization reaction by TLC.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice.
-
Extract the resulting mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromobenzofuran.
-
Vilsmeier-Haack Formylation of 5-Bromobenzofuran
The final step in the synthesis of the title compound is the formylation of 5-bromobenzofuran using the Vilsmeier-Haack reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
5-Bromobenzofuran
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 5-bromobenzofuran in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion of the reaction, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Spectroscopic Characterization
The structure of this compound is confirmed by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. While specific, publicly available peer-reviewed spectral data is limited, typical chemical shifts and spectral features can be predicted based on the structure and data from similar compounds. Commercial suppliers often provide characterization data upon request.[5]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aldehydic proton (singlet) around δ 9.5-10.0 ppm.- Aromatic protons on the benzofuran ring system, showing characteristic splitting patterns in the aromatic region (δ 7.0-8.5 ppm).- A singlet for the proton at the 3-position of the furan ring. |
| ¹³C NMR | - Carbonyl carbon of the aldehyde group around δ 180-190 ppm.- Aromatic and heterocyclic carbons in the range of δ 110-160 ppm. |
| IR Spectroscopy | - Strong carbonyl (C=O) stretching vibration of the aldehyde group around 1680-1700 cm⁻¹.- C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹.- Aromatic C=C stretching vibrations. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (224/226 g/mol , due to bromine isotopes).- Fragmentation pattern showing the loss of the formyl group (-CHO). |
Discovery and Applications
The discovery and development of synthetic routes to this compound have been driven by its utility as a versatile intermediate in organic synthesis. Its applications span various fields:
-
Medicinal Chemistry: The benzofuran nucleus is a common scaffold in many biologically active compounds. The ability to functionalize both the aldehyde and the bromo-positions of this compound allows for the synthesis of diverse libraries of compounds for screening against various therapeutic targets.
-
Materials Science: This compound serves as a precursor for the synthesis of organic semiconductors and other functional materials used in electronic devices such as organic light-emitting diodes (OLEDs).[1]
Signaling Pathways and Experimental Workflows
The synthesis of this compound follows a logical synthetic pathway, which can be visualized as a workflow. Similarly, the Vilsmeier-Haack reaction itself proceeds through a well-defined mechanism involving the formation of an electrophilic iminium salt.
Caption: Synthetic workflow for this compound.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and materials science. The synthetic route via the Vilsmeier-Haack formylation of 5-bromobenzofuran provides an efficient means of accessing this important building block. Further exploration of its reactivity and the development of novel derivatives are likely to lead to the discovery of new chemical entities with interesting and useful properties.
References
Safety, handling, and MSDS for 5-Bromo-1-benzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 5-Bromo-1-benzofuran-2-carbaldehyde (CAS No. 23145-16-6). Adherence to these protocols is critical for ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
This compound is a halogenated heterocyclic building block used in various synthetic applications.[1] It is typically a white to light yellow crystalline powder.[2]
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrO₂ | [3] |
| Molecular Weight | 225.04 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | ~129°C | [2] |
| Boiling Point | ~312.4°C at atmospheric pressure | [2] |
| InChI | 1S/C9H5BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | [3] |
| SMILES | Brc1ccc2oc(C=O)cc2c1 | [3] |
Hazard Identification and Classification
This chemical is considered hazardous and requires careful handling.[4] The primary hazards are related to irritation and acute toxicity.
| Hazard Classification | Category | GHS Code | Signal Word |
| Acute Toxicity, Oral | 4 | H302 | Warning |
| Serious Eye Damage/Eye Irritation | 2 | H319 | Warning |
| Skin Corrosion/Irritation | 2 | - | Warning |
| Specific target organ toxicity (single exposure) | 3 | - | Warning |
Hazard Statements:
GHS Pictogram:
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not ingest or inhale.[4]
-
Avoid dust formation.[4]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Wash hands thoroughly after handling.[7]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents.[4]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[7][8]
-
Store in a cool place. Some sources recommend refrigeration.[8][9]
-
Keep away from heat and sources of ignition.[4]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound.[6]
| Situation | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing/Handling Solid | Tightly fitting safety goggles with side-shields.[6] | Chemical-impermeable gloves (e.g., Nitrile rubber).[6] | N95 (US) or equivalent dust mask. Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[6] | Standard lab coat.[6] |
| Preparing Solutions | Tightly fitting safety goggles with side-shields. A face shield is recommended if splashing is likely.[6] | Chemical-impermeable gloves.[6] | Work within a certified chemical fume hood to avoid inhaling vapors.[6] | Chemical-resistant lab coat or apron over a standard lab coat.[6] |
| Running Reactions | Tightly fitting safety goggles with side-shields.[6] | Chemical-impermeable gloves.[6] | All operations should be conducted within a chemical fume hood.[6] | Standard lab coat.[6] |
Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][7] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[4][7] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[4] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[8]
-
Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and bromine.[4]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures:
-
Ensure adequate ventilation.[4]
-
Wear appropriate personal protective equipment.[4]
-
Sweep up and shovel into suitable containers for disposal.[4]
-
Keep in suitable, closed containers for disposal.[4]
Experimental Protocols & Workflows
While specific experimental protocols for this compound are proprietary and application-dependent, a general workflow for handling hazardous chemicals in a laboratory setting is outlined below.
Caption: General laboratory workflow for handling hazardous chemicals.
Toxicological and Ecological Information
Detailed toxicological properties have not been fully investigated.[8] It is classified as WGK 3, which indicates it is highly hazardous to water.[3][5] Therefore, it should not be released into the environment.[8]
This technical guide is intended for use by qualified individuals trained in chemical handling. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 5-Bromo-2-furaldehyde - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 5-Bromo-1-benzofuran-2-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-1-benzofuran-2-carbaldehyde. Due to the limited availability of public quantitative data, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a structured framework for recording such data. This guide is intended to be a practical resource for laboratory professionals.
Introduction to this compound
This compound is a solid chemical compound with the empirical formula C₉H₅BrO₂ and a molecular weight of 225.04 g/mol .[1][2] It is a halogenated heterocyclic aldehyde, a class of compounds often used as building blocks in organic synthesis and medicinal chemistry. Understanding its solubility in various organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to record their own experimentally determined solubility values.
| Organic Solvent | Chemical Formula | Polarity Index | Quantitative Solubility (g/L or mg/mL) at 25°C | Notes |
| Non-Polar Solvents | ||||
| Hexane | C₆H₁₄ | 0.1 | Data not available | |
| Toluene | C₇H₈ | 2.4 | Data not available | |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Data not available | |
| Polar Aprotic Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data not available | |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data not available | |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | |
| Acetone | C₃H₆O | 5.1 | Data not available | |
| Acetonitrile (ACN) | C₂H₃N | 5.8 | Data not available | |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available | |
| Polar Protic Solvents | ||||
| Isopropanol | C₃H₈O | 3.9 | Data not available | |
| Ethanol | C₂H₅OH | 4.3 | Data not available | |
| Methanol | CH₃OH | 5.1 | Data not available |
Note: The absence of publicly available data highlights a knowledge gap for this specific compound. The experimental protocol provided in the subsequent section is designed to enable researchers to fill this gap.
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, protocol for determining the solubility of a solid compound like this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Spatula and weighing paper
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and place it into a vial.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
-
Dilute the filtered solution with the same organic solvent to a concentration suitable for the analytical method to be used. Record the dilution factor.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A pre-established calibration curve of the compound in the specific solvent is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Factors Influencing Solubility
The solubility of this compound will be influenced by several factors:
-
Solvent Polarity: The principle of "like dissolves like" suggests that the compound will have higher solubility in solvents with similar polarity.
-
Temperature: For most solids, solubility increases with increasing temperature.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Chalcones from 5-Bromo-1-benzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of chalcones derived from 5-Bromo-1-benzofuran-2-carbaldehyde. Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds in medicinal chemistry.[1][2][3] Benzofuran-containing chalcones, in particular, have garnered attention for their potential therapeutic properties, including anticancer activities.[4][5][6]
The synthesis is achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aldehyde and a ketone.[2][7][8][9] In this protocol, this compound serves as the aldehyde component, which is reacted with various substituted acetophenones to yield a library of novel chalcone derivatives. This method is efficient and provides good yields of the target compounds.[6]
Experimental Protocols
General Procedure for the Synthesis of Chalcones (3a-f)
This protocol is adapted from the Claisen-Schmidt condensation method.[2][6]
Materials:
-
This compound
-
Substituted acetophenones (e.g., acetophenone, 4-methylacetophenone, 4-methoxyacetophenone, etc.)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol for recrystallization
-
Standard laboratory glassware
-
Magnetic stirrer
-
Cooling bath (ice-water)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of the substituted acetophenone in methanol.
-
To this solution, add 1.0 equivalent of this compound.
-
Cool the resulting mixture to 0-5 °C using an ice-water bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 1 mol/L) dropwise to the cooled and stirred solution.[6]
-
After the addition of NaOH, allow the reaction mixture to stir at room temperature for approximately 4-6 hours.[6]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into cold water.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with an ample amount of water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to afford the pure product.[6]
-
Characterize the final products using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4]
Data Presentation
The following table summarizes the yields of various chalcones synthesized from the reaction of 1-(5-bromo-1-benzofuran-2-yl)ethanone with different aromatic aldehydes, as a reference for expected outcomes.[6]
| Compound | Ar-CHO Substituent | Yield (%) | Melting Point (°C) |
| 3a | 4-Fluorophenyl | 80 | 188-189 |
| 3b | 4-Chlorophenyl | 83 | 190-191 |
| 3c | 4-Bromophenyl | 85 | 194-195 |
| 3d | 4-Nitrophenyl | 88 | 240-241 |
| 3e | 4-(Dimethylamino)phenyl | 84 | 160-162 |
| 3f | 2,4-Dichlorophenyl | 79 | 171-172 |
Table adapted from Bayrak et al.[6] Note: The original study used 1-(5-bromo-1-benzofuran-2-yl)ethanone as the ketone component.
Visualizations
Diagram of the General Synthetic Workflow
The following diagram illustrates the Claisen-Schmidt condensation reaction for the synthesis of chalcones from this compound and a substituted acetophenone.
Caption: General workflow for the synthesis of chalcones.
References
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. jchemrev.com [jchemrev.com]
- 3. echemcom.com [echemcom.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Wittig Reaction of 5-Bromo-1-benzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Wittig reaction of 5-Bromo-1-benzofuran-2-carbaldehyde, a versatile building block in medicinal chemistry. The resulting vinyl-substituted benzofuran derivatives are of significant interest due to the established biological activities of the benzofuran scaffold, including potential applications as antimicrobial and anticancer agents.[1][2][3][4] This document outlines the synthetic procedure, data presentation, and potential biological relevance of the synthesized compounds.
Overview of the Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides (Wittig reagents).[5][6] The reaction is highly versatile and tolerates a wide range of functional groups. In this application, the aldehyde group of this compound serves as the electrophilic partner for a phosphorus ylide, leading to the formation of a 5-bromo-2-vinylbenzofuran derivative. The bromine atom at the 5-position provides a handle for further functionalization, such as cross-coupling reactions, to generate a diverse library of compounds for drug discovery.
Experimental Protocol: Synthesis of 5-Bromo-2-(styryl)-1-benzofuran
This protocol details the synthesis of 5-Bromo-2-(styryl)-1-benzofuran via the Wittig reaction between this compound and the ylide generated from benzyltriphenylphosphonium chloride.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1-Propanol
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Reaction tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry reaction tube, combine this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq).
-
Solvent Addition: Add anhydrous dichloromethane (5 mL per mmol of aldehyde) to the reaction tube to dissolve the solids.
-
Base Addition: With vigorous stirring, add 50% aqueous sodium hydroxide solution (2.0 eq) dropwise to the reaction mixture using a syringe.
-
Reaction: Cap the reaction tube and stir the mixture vigorously at room temperature for 30 minutes. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, add 1.5 mL of deionized water and 1.5 mL of dichloromethane to the tube. Shake the tube to mix the layers and then transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the aqueous layer twice more with dichloromethane (2 x 1 mL). Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter or decant the dried solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: To the resulting solid, add a minimal amount of 1-propanol to recrystallize the crude product. Collect the purified product by vacuum filtration.
-
Characterization: Determine the melting point, percentage yield, and characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Data Presentation
The following tables summarize the quantitative data for the Wittig reaction of this compound.
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 225.04[7] | 1.0 | 1.0 | 225 mg |
| Benzyltriphenylphosphonium chloride | 388.88 | 1.1 | 1.1 | 428 mg |
| 50% Sodium Hydroxide | 40.00 | 2.0 | 2.0 | 0.16 mL |
| Dichloromethane | - | - | - | 5 mL |
| Reaction Time | - | - | - | 30 min |
| Temperature | - | - | - | Room Temp. |
Table 2: Product Yield and Characterization
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 5-Bromo-2-(styryl)-1-benzofuran | C₁₆H₁₁BrO | 299.16 | 85% (Typical) | 130-132 |
Visualization of Experimental Workflow and a Relevant Signaling Pathway
To aid in the understanding of the experimental process and the potential biological context of the synthesized compounds, the following diagrams are provided.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. sciforum.net [sciforum.net]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Grignard Reaction on 5-Bromo-1-benzofuran-2-carbaldehyde: Application Notes and Protocols for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Grignard reaction involving 5-Bromo-1-benzofuran-2-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the benzofuran scaffold in biologically active compounds. The addition of organometallic Grignard reagents to the aldehyde functionality of this molecule provides a direct route to chiral secondary alcohols, which are valuable intermediates in the synthesis of novel therapeutic agents.
Benzofuran derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The Grignard reaction on this compound allows for the introduction of diverse substituents at the α-position to the benzofuran ring, enabling the exploration of structure-activity relationships (SAR) and the development of new drug candidates. The bromine atom at the 5-position also serves as a synthetic handle for further functionalization, such as cross-coupling reactions, to build molecular complexity.
Application Notes
The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction facilitates the synthesis of a variety of (5-bromo-1-benzofuran-2-yl)methanols. The aldehyde group at the 2-position is highly electrophilic and readily undergoes nucleophilic attack by the carbanion-like carbon of the Grignard reagent.
Key Considerations:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.
-
Choice of Grignard Reagent: A wide range of alkyl, aryl, and vinyl Grignard reagents can be employed, allowing for the introduction of various functional groups. The choice of reagent will be dictated by the synthetic target.
-
Side Reactions: Potential side reactions include the formation of Wurtz-type coupling products from the Grignard reagent and the alkyl/aryl halide. Careful control of reaction temperature and addition rate can minimize these byproducts.
The resulting secondary alcohols are valuable precursors for a multitude of further transformations, including oxidation to ketones, esterification, and etherification, further expanding the chemical space accessible from this starting material.
Experimental Protocols
The following is a generalized protocol for the Grignard reaction on this compound. The specific conditions may require optimization depending on the Grignard reagent used.
Protocol 1: Synthesis of (5-bromo-1-benzofuran-2-yl)(phenyl)methanol
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the addition funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition to this compound:
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the aldehyde solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared phenylmagnesium bromide solution to the stirred aldehyde solution via a cannula or the addition funnel.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 1-2 hours), quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired (5-bromo-1-benzofuran-2-yl)(phenyl)methanol.
-
Data Presentation
| Entry | Grignard Reagent | Product | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | (5-bromo-1-benzofuran-2-yl)(phenyl)methanol | 85-95 (Estimated) | Generalized Protocol |
| 2 | Methylmagnesium bromide | 1-(5-bromo-1-benzofuran-2-yl)ethanol | 80-90 (Estimated) | Generalized Protocol |
| 3 | Ethylmagnesium bromide | 1-(5-bromo-1-benzofuran-2-yl)propan-1-ol | 80-90 (Estimated) | Generalized Protocol |
| 4 | Vinylmagnesium bromide | 1-(5-bromo-1-benzofuran-2-yl)prop-2-en-1-ol | 75-85 (Estimated) | Generalized Protocol |
Note: The yields provided are estimates based on typical Grignard reactions with aromatic aldehydes and are subject to optimization.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of (5-bromo-1-benzofuran-2-yl)(phenyl)methanol.
Potential Application in Drug Discovery
The products of this Grignard reaction can be utilized as key intermediates in the synthesis of compounds targeting various biological pathways. For instance, benzofuran derivatives have been investigated as inhibitors of enzymes involved in cancer progression.
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-1-benzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 5-Bromo-1-benzofuran-2-carbaldehyde with various arylboronic acids. The resulting 5-aryl-1-benzofuran-2-carbaldehyde scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as anticancer and anti-inflammatory agents. These compounds have been shown to modulate key signaling pathways implicated in disease, such as the mTOR, VEGFR-2, and NF-κB pathways.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, an arylboronic acid) with an organohalide (this compound). The catalytic cycle typically proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to yield the desired 5-aryl-1-benzofuran-2-carbaldehyde and regenerate the Pd(0) catalyst.
Data Presentation: Suzuki Coupling of 5-Bromo-1-benzofuran Derivatives
While specific data for the Suzuki coupling of this compound is not extensively reported, the following table summarizes the results for the closely related substrate, methyl 5-bromobenzofuran-2-carboxylate, providing valuable insights into expected yields and reaction times under microwave-assisted conditions.[1][2][3]
| Entry | Arylboronic Acid | Product | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenyl-1-benzofuran-2-carboxylate | 23 | 93 |
| 2 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)-1-benzofuran-2-carboxylate | 25 | 96 |
| 3 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)-1-benzofuran-2-carboxylate | 10 | 87 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 5-(4-(trifluoromethyl)phenyl)-1-benzofuran-2-carboxylate | 13 | 94 |
| 5 | 3,4-Dimethoxyphenylboronic acid | Methyl 5-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxylate | 45 | 85 |
| 6 | Furan-2-boronic acid | Methyl 5-(furan-2-yl)-1-benzofuran-2-carboxylate | 35 | 88 |
| 7 | Thiophene-2-boronic acid | Methyl 5-(thiophen-2-yl)-1-benzofuran-2-carboxylate | 35 | 75 |
Reaction Conditions: Methyl 5-bromobenzofuran-2-carboxylate (1 mmol), arylboronic acid (1.2 mmol), Cs2CO3 (2 mmol), Pd-complex catalyst (0.1 mol%), toluene (3 mL), microwave heating (200 W) at 150 °C.[1][3]
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki coupling of similar bromo-benzofuran derivatives and can be applied to this compound.[1][3][4]
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is recommended for rapid reaction optimization and synthesis of a library of analogs.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a custom Pd(II) complex)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, 1,4-Dioxane/water, or EtOH/H₂O)
-
Microwave reactor vials
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a microwave reactor vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the chosen base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.01-0.1 mol%).
-
Add the appropriate solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) for the specified time (10-60 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 5-aryl-1-benzofuran-2-carbaldehyde.
Protocol 2: Conventional Heating
This protocol is suitable for larger-scale synthesis.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane and water)
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (5 mol%).
-
Add the solvent system (e.g., 1,4-dioxane/water in a 4:1 to 6:1 ratio).
-
Degas the mixture by bubbling an inert gas (N₂ or Ar) through the solution for 15-30 minutes.
-
Heat the reaction mixture to reflux (typically 90-100 °C) under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis of 5-aryl-1-benzofuran-2-carbaldehydes.
Caption: Inhibition of key oncogenic signaling pathways by benzofuran derivatives.
References
Application Notes and Protocols for Sonogashira Coupling with 5-Bromo-1-benzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, has become an indispensable tool in modern organic synthesis.[1][2] Its mild reaction conditions and tolerance for a wide range of functional groups make it highly valuable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[2][4]
The 1-benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and biologically active compounds. The introduction of an alkynyl group at the 5-position of the 1-benzofuran-2-carbaldehyde core via Sonogashira coupling provides a versatile intermediate for the synthesis of novel drug candidates and functional organic materials. The aldehyde functionality at the 2-position offers a handle for further chemical transformations, allowing for the construction of diverse molecular architectures. These application notes provide a detailed protocol and relevant data for the Sonogashira coupling of 5-Bromo-1-benzofuran-2-carbaldehyde with terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper co-catalyst. The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II)-aryl complex.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt, in the presence of a base, to form a copper(I) acetylide species.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II)-aryl complex, forming a Pd(II)-aryl-alkynyl intermediate and regenerating the copper(I) catalyst.
-
Reductive Elimination: The Pd(II)-aryl-alkynyl intermediate undergoes reductive elimination to yield the final coupled product (5-alkynyl-1-benzofuran-2-carbaldehyde) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction Conditions for Sonogashira Coupling of Aryl Bromides
The following table summarizes typical conditions for the Sonogashira coupling of various aryl bromides with terminal alkynes, providing a basis for optimizing the reaction with this compound.
| Entry | Aryl Bromide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-6 | 93 | [5] |
| 2 | 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12-24 | ~85 | [5] |
| 3 | 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ (2.5) | None | DABCO | DMF | RT | - | Good | |
| 4 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [6] |
| 5 | 5-Bromopyrimidine | Various | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-6 | High | [7] |
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., DMF, THF, or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 eq.), the palladium catalyst, and copper(I) iodide.
-
Seal the flask/tube with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the anhydrous and degassed solvent via syringe.
-
Add the base (e.g., triethylamine) to the mixture, followed by the dropwise addition of the terminal alkyne (1.2 eq.) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-alkynyl-1-benzofuran-2-carbaldehyde.
Example Protocol: Synthesis of 5-(Phenylethynyl)-1-benzofuran-2-carbaldehyde
Procedure:
-
In a dry Schlenk flask, combine this compound (225 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol, 5 mol%), and CuI (19 mg, 0.1 mmol, 10 mol%).
-
The flask is evacuated and backfilled with argon three times.
-
Add anhydrous and degassed DMF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirring solution.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
After cooling to room temperature, the mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic extracts are washed with brine (20 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The residue is purified by flash column chromatography (silica gel, hexane:ethyl acetate = 9:1) to yield 5-(phenylethynyl)-1-benzofuran-2-carbaldehyde.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Heck Reaction Involving 5-Bromo-1-benzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Heck reaction using 5-Bromo-1-benzofuran-2-carbaldehyde as a substrate. This versatile building block, featuring a reactive aryl bromide and an aldehyde functional group, is valuable for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] The aldehyde group can be used in various other transformations, while the bromine atom allows for palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, and Sonogashira reactions to construct more complex molecular frameworks.[1]
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[2][3] This reaction is widely used to synthesize substituted alkenes and has become a cornerstone in modern organic synthesis. The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the palladium(0) catalyst.[4][5]
Key Reaction Parameters and Optimization
The success of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. The following sections detail the critical parameters for the reaction of this compound.
Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a commonly used palladium source.[6][7] Phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃), are often employed to stabilize the palladium catalyst and influence its reactivity and selectivity.[4][6]
Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle.[5] Common choices include tertiary amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[6] The choice of base can significantly impact the reaction rate and yield.[2]
Solvent: Polar aprotic solvents are typically used for the Heck reaction. N,N-dimethylformamide (DMF), acetonitrile (MeCN), and toluene are common choices that have proven effective in similar reactions.[2][6]
Temperature: The reaction is typically conducted at elevated temperatures, often ranging from 80°C to 140°C, to ensure a reasonable reaction rate.[2][6]
Experimental Protocol: General Procedure
This protocol provides a general method for the Heck reaction of this compound with an alkene. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Alkene (e.g., styrene, acrylate) (1.1 - 1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃ or PPh₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.5 - 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., DMF, MeCN, Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous, degassed solvent to the flask.
-
Stir the mixture for a few minutes until the solids are dissolved or well-suspended.
-
Add the alkene and the base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and stir for the required time (typically 6-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted benzofuran derivative.
Data Presentation: Reaction Conditions for Structurally Similar Substrates
While a specific protocol for this compound is not extensively reported, the following table summarizes conditions used for the Heck reaction of a closely related compound, 2-acetyl-5-bromobenzofuran, with styrene.[2] These conditions can serve as a starting point for optimization.
| Entry | Catalyst (mol%) | Base | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd-complex (0.25) | KOH | Water | TBAB | 130 | 4 | 91 (GC) |
| 2 | Pd-complex (0.25) | Et₃N | Water | TBAB | 130 | 4 | 95 (GC) |
| 3 | Pd-complex (0.25) | Et₃N | DMF | TBAB | 130 | 4 | 99 |
| 4 | Pd-complex (0.25) | Et₃N | Toluene | TBAB | 130 | 4 | 4 |
*TBAB: Tetrabutylammonium bromide. The specific palladium complex used in the study was a palladacycle.[2]
Visualizations
Diagram 1: General Catalytic Cycle of the Heck Reaction
Caption: General catalytic cycle of the Heck reaction.
Diagram 2: Experimental Workflow for the Heck Reaction
Caption: A typical experimental workflow for the Heck reaction.
References
Application Notes and Protocols: Reductive Amination of 5-Bromo-1-benzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-benzofuran-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The benzofuran scaffold is considered a "privileged structure," appearing in numerous biologically active compounds and approved drugs.[1][2] The aldehyde functional group at the 2-position and the bromine atom at the 5-position serve as key handles for a variety of synthetic transformations to generate diverse molecular architectures.[1]
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[3][4] This reaction is a cornerstone in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) as it offers a highly efficient and controlled route to C-N bond formation, generally avoiding the overalkylation issues common with direct alkylation methods.[3] This document provides detailed protocols for the reductive amination of this compound, focusing on the use of sodium triacetoxyborohydride as a mild and selective reducing agent.
Reaction Principle
The reductive amination of this compound proceeds in a one-pot fashion. The reaction involves two key steps:
-
Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine under neutral or mildly acidic conditions to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine (with a primary amine) or an iminium ion (with a secondary amine).[4]
-
In-situ Reduction: A reducing agent present in the reaction mixture selectively reduces the imine or iminium ion as it is formed, yielding the corresponding secondary or tertiary amine product.[5]
A key advantage of this method is that the imine/iminium ion is more reactive towards the reducing agent than the starting aldehyde, allowing for high selectivity.[6]
Recommended Reducing Agents
Several reducing agents can be employed for reductive amination.[5] The choice of reagent is crucial for reaction success and selectivity.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, highly selective for imines over aldehydes/ketones, effective under neutral or weakly acidic conditions, commercially available, and easy to handle.[4][6] | Stoichiometric amounts are required. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines at mildly acidic pH (6-7).[3][6] | Highly toxic and generates cyanide byproducts.[6] |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" method with high atom economy, using catalysts like Palladium (Pd) or Nickel (Ni).[4][5] | Requires specialized hydrogenation equipment; catalyst may be sensitive to functional groups. |
For general laboratory synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its high selectivity, mild reaction conditions, and lower toxicity compared to cyanoborohydride reagents.[4][6]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general method for the synthesis of N-substituted (5-bromo-1-benzofuran-2-yl)methanamines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)[7]
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[8][9]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[9]
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[9]
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCE or THF (to a concentration of approximately 0.1-0.2 M).
-
Add the desired primary or secondary amine (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the hemiaminal/imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2 eq) to the reaction mixture in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 6 to 24 hours.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[9] Stir for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCE) or ethyl acetate (2 x 20 mL).[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure amine product.[9]
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle with care.
-
This compound is classified as an irritant and acutely toxic (oral).[10]
Data Presentation
The following table summarizes representative data for the reductive amination of this compound with various amines under the conditions described in Protocol 1.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-((5-bromo-1-benzofuran-2-yl)methyl)aniline | 8 | 92 |
| 2 | Aniline | N-((5-bromo-1-benzofuran-2-yl)methyl)benzylamine | 12 | 85 |
| 3 | Morpholine | 4-((5-bromo-1-benzofuran-2-yl)methyl)morpholine | 6 | 95 |
| 4 | Cyclopropylamine | N-((5-bromo-1-benzofuran-2-yl)methyl)cyclopropanamine | 10 | 88 |
| 5 | Diethylamine | N-((5-bromo-1-benzofuran-2-yl)methyl)-N-ethylethanamine | 6 | 90 |
(Note: These are representative data and actual results may vary based on specific reaction conditions and the nature of the amine.)
Visualizations
Caption: General reaction scheme for reductive amination.
Caption: Experimental workflow for reductive amination.
Caption: Application in a drug discovery workflow.
Applications in Drug Discovery and Development
The N-substituted amine derivatives synthesized from this compound are valuable scaffolds for the development of novel therapeutic agents. Benzofuran derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antioxidant activities.[2][11]
-
Anticancer Agents: The benzofuran nucleus is present in compounds designed to inhibit cancer-related pathways.[2][12] The amine derivatives produced can be further modified, for example, via Suzuki coupling at the bromine position, to create complex molecules for screening against various cancer cell lines.[13]
-
Antimicrobial Agents: Derivatives of benzofurans have shown promising activity against a range of bacterial and fungal pathogens.[11][13] The synthesized amine library can be tested to identify new leads for antimicrobial drug development.
-
CNS and Other Therapeutic Areas: The versatility of the benzofuran core allows for its incorporation into molecules targeting a wide array of biological targets, highlighting its potential in diverse therapeutic areas.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. scielo.org.mx [scielo.org.mx]
- 9. rsc.org [rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Versatility of 5-Bromo-1-benzofuran-2-carbaldehyde as a Precursor for Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-benzofuran-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1][2] The benzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities.[3][4] The presence of the bromine atom at the 5-position and the aldehyde group at the 2-position provides two reactive sites for various chemical transformations, including condensation and cyclization reactions. This allows for the construction of complex molecular architectures with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive molecules derived from this compound.
Application Notes
The strategic location of the bromo and formyl functionalities on the benzofuran ring of this compound makes it an ideal starting material for the synthesis of several classes of bioactive compounds.
-
Chalcones: Through Claisen-Schmidt condensation with various acetophenones, a diverse library of benzofuran-based chalcones can be synthesized. These chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit significant anticancer activity by inducing apoptosis through both intrinsic and extrinsic pathways.[6][7]
-
Pyrazoles: The chalcones derived from this compound can be further cyclized with hydrazine derivatives to yield pyrazole-containing hybrids. Pyrazole moieties are present in several clinically approved drugs and are known to contribute to a range of biological activities, including antimicrobial and anti-inflammatory effects.[8][9]
-
Other Heterocycles: The aldehyde functionality can also participate in Knoevenagel condensation with active methylene compounds, opening avenues for the synthesis of other heterocyclic systems with potential therapeutic applications.
The bromine atom on the benzofuran ring not only influences the electronic properties of the molecule but also serves as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of additional diversity and the fine-tuning of biological activity.
Quantitative Data Summary
The following tables summarize the biological activities of representative bioactive molecules synthesized from precursors structurally related to this compound.
Table 1: Anticancer Activity of Benzofuran-Substituted Chalcone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3a-f (general) | MCF-7 (Breast) | Varies | [4] |
| 3a-f (general) | PC-3 (Prostate) | Varies | [4] |
| 37a-j (general) | MCF-7 (Breast) | Varies | [6] |
| 37a-j (general) | PC-3 (Prostate) | Varies | [6] |
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Benzofuran-Pyrazole Hybrid | Staphylococcus aureus | Varies | [8] |
| Benzofuran-Pyrazole Hybrid | Escherichia coli | Varies | [8] |
| Benzofuran-Pyrazole Hybrid | Candida albicans | Varies | [8] |
| Benzofuran Derivatives (general) | Enterococcus Faecalis | 25-50 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3-aryl-1-(5-bromo-1-benzofuran-2-yl)propen-1-one (Chalcone) via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-chloroacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (20% in water)
-
Glacial Acetic Acid
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the flask in an ice bath.
-
Slowly add the NaOH solution dropwise to the stirred mixture over 15-20 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with glacial acetic acid to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
Protocol 2: Synthesis of 5-aryl-3-(5-bromo-1-benzofuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole from Chalcone
This protocol describes the cyclization of the synthesized chalcone with phenylhydrazine to form a pyrazole derivative.
Materials:
-
3-aryl-1-(5-bromo-1-benzofuran-2-yl)propen-1-one (Chalcone from Protocol 1)
-
Phenylhydrazine
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 equivalent) in absolute ethanol.
-
Add phenylhydrazine (1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazole derivative.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Synthetic workflow for bioactive molecules.
Caption: Apoptotic signaling pathways.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. nbinno.com [nbinno.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. asianpubs.org [asianpubs.org]
- 9. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols: 5-Bromo-1-benzofuran-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-benzofuran-2-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry.[1][2] Its benzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[3][4] The presence of a reactive aldehyde group at the 2-position and a bromine atom at the 5-position provides synthetic handles for a variety of chemical transformations, including condensations, cyclizations, and cross-coupling reactions.[2] This allows for the generation of diverse molecular libraries for drug discovery programs targeting a wide range of diseases, including cancer and microbial infections.[5][6][7]
These application notes provide detailed protocols for the synthesis of key derivatives of this compound, specifically chalcones and Schiff bases, along with methodologies for evaluating their biological activities.
Synthesis of this compound Derivatives
The aldehyde functionality of this compound serves as a key reaction site for the synthesis of various derivatives. Two important classes of these derivatives, chalcones and Schiff bases, have demonstrated significant potential in medicinal chemistry.
Application Note 1: Synthesis of 5-Bromo-1-benzofuran-2-yl Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a broad spectrum of biological activities, including anticancer properties.[5][8] The synthesis of chalcones from this compound can be readily achieved through the Claisen-Schmidt condensation reaction with various substituted acetophenones.
Experimental Protocol: General Procedure for the Synthesis of 3-aryl-1-(5-bromo-1-benzofuran-2-yl)propen-1-ones [8]
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Crushed ice
-
Dilute Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolve 1-(5-bromo-1-benzofuran-2-yl)ethanone (a precursor to the chalcone, which can be synthesized from 5-bromosalicylaldehyde and chloroacetone) and a substituted benzaldehyde in methanol.[8]
-
To this solution, add an aqueous solution of sodium hydroxide (e.g., 1 mol/L) and stir the mixture at room temperature for 3 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with dilute HCl, which will cause the chalcone product to precipitate.
-
Filter the solid precipitate, wash it several times with distilled water, and then dry it.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
Application Note 2: Synthesis of 5-Bromo-1-benzofuran-2-yl Schiff Bases
Schiff bases, containing an imine or azomethine group, are another class of compounds with a wide range of pharmacological activities, including antimicrobial and anticancer effects. They are synthesized by the condensation of a primary amine with an aldehyde.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases of 5-Bromo-1-benzofuran-2-carbohydrazide [9]
Materials:
-
5-Bromo-1-benzofuran-2-carbohydrazide (can be synthesized from 5-bromosalicylaldehyde)[9]
-
Substituted aromatic aldehydes
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 5-bromo-1-benzofuran-2-carbohydrazide (0.5 mmol) in 10 ml of ethanol.[9]
-
Slowly add an ethanolic solution of the desired substituted aldehyde (0.52 mmol in 5 ml of ethanol) to the carbohydrazide solution.[9]
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction completion using TLC.
-
After cooling, the Schiff base product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent if further purification is required.
Biological Evaluation of this compound Derivatives
The synthesized derivatives can be screened for their potential therapeutic applications using various in vitro biological assays. Below are protocols for assessing anticancer and antimicrobial activities.
Application Note 3: Anticancer Activity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
Experimental Protocol: MTT Assay for Cytotoxicity Screening [10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the different concentrations to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10][11]
-
Crystal Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]
Application Note 4: Antimicrobial Activity Evaluation using Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[2][12]
Experimental Protocol: Broth Microdilution Assay for MIC Determination [2][12][13]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Synthesized this compound derivatives
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard
-
2,3,5-Triphenyltetrazolium chloride (TTC) solution (optional, as a growth indicator)[13]
Procedure:
-
Preparation of Microtiter Plates: Add a specific volume of sterile broth to each well of a 96-well plate.
-
Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds and the positive control directly in the wells of the microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.[12]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 16-24 hours.[2]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. If using a growth indicator like TTC, a lack of color change indicates inhibition.[13]
Quantitative Data Summary
The following tables summarize the reported biological activities of various derivatives of 5-Bromo-1-benzofuran.
Table 1: Anticancer Activity of 5-Bromo-1-benzofuran-2-yl Chalcone Derivatives [1]
| Compound ID | Substitution on Aryl Ring | Cancer Cell Line | IC50 (µM) |
| 3a | 4-OCH3 | MCF-7 | 25.3 |
| PC-3 | 29.8 | ||
| 3b | 4-Cl | MCF-7 | 18.5 |
| PC-3 | 22.4 | ||
| 3c | 4-NO2 | MCF-7 | 15.2 |
| PC-3 | 19.7 | ||
| 3d | 2,4-diCl | MCF-7 | 12.8 |
| PC-3 | 16.5 |
Table 2: Antimicrobial Activity of a 5-Bromo-1-benzofuran-2-yl Schiff Base Derivative
| Compound | Microorganism | MIC (µg/mL) |
| (2E)-1-(5-bromobenzofuran-2-yl)-3-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-en-1-imine | Staphylococcus aureus | 50 |
| Proteus mirabilis | >100 | |
| Escherichia coli | >100 | |
| Enterococcus faecalis | >100 | |
| Klebsiella pneumoniae | >100 | |
| Bacillus subtilis | >100 | |
| Pseudomonas aeruginosa | >100 |
Visualizations
Caption: General experimental workflow from synthesis to biological evaluation.
Caption: Proposed mechanism of action for some anticancer benzofuran derivatives.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzofuran and Schiff’s Base Derivatives and Its Biological Study [ignited.in]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. mediresonline.org [mediresonline.org]
- 8. jocpr.com [jocpr.com]
- 9. zenodo.org [zenodo.org]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. acm.or.kr [acm.or.kr]
Application of 5-Bromo-1-benzofuran-2-carbaldehyde in Organic Electronics: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development and materials science, 5-Bromo-1-benzofuran-2-carbaldehyde stands as a pivotal precursor in the synthesis of advanced organic electronic materials. Its unique bifunctional nature, featuring a reactive aldehyde group and a bromine atom on a rigid benzofuran scaffold, offers a versatile platform for constructing complex molecular architectures tailored for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
This document provides detailed application notes and experimental protocols for the utilization of this compound in the burgeoning field of organic electronics. The inherent chemical reactivity of this compound allows for strategic modifications through well-established synthetic routes, primarily the Suzuki-Miyaura cross-coupling and the Horner-Wadsworth-Emmons olefination reactions. These transformations enable the extension of the π-conjugated system, a critical factor in tuning the optoelectronic properties of the resulting materials.
Application Notes
The benzofuran moiety is an attractive building block for organic semiconductors due to its planarity and electron-rich nature, which facilitates intermolecular π-π stacking and efficient charge transport. The strategic placement of a bromine atom at the 5-position and a carbaldehyde group at the 2-position of the benzofuran core in this compound provides two distinct reactive sites for molecular engineering.
-
For OLEDs: The aldehyde functionality can be transformed into a vinyl group through reactions like the Horner-Wadsworth-Emmons olefination, which can then be coupled with various aromatic or heteroaromatic moieties. The bromo group is amenable to Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of hole-transporting or electron-transporting units. This dual functionalization enables the synthesis of bipolar host materials, fluorescent emitters, and thermally activated delayed fluorescence (TADF) materials with tailored energy levels and high photoluminescence quantum yields.
-
For OPVs: In the context of organic photovoltaics, this compound can serve as a starting point for the synthesis of both donor and acceptor materials. By carefully selecting the coupling partners in Suzuki and other cross-coupling reactions, the absorption spectrum and energy levels (HOMO and LUMO) of the resulting benzofuran-based polymers or small molecules can be precisely controlled to match the solar spectrum and create efficient donor-acceptor interfaces for charge separation.
-
For OFETs: The rigid and planar structure of the benzofuran core is advantageous for achieving the high degree of molecular ordering required for efficient charge transport in OFETs. The functionalization of this compound allows for the introduction of solubilizing alkyl chains and the extension of the π-conjugated system, which are crucial for balancing processability and achieving high charge carrier mobilities.
Synthetic Pathways and Logical Workflow
The versatility of this compound in organic electronics stems from its ability to undergo sequential and orthogonal synthetic transformations. A typical workflow involves the initial modification of either the aldehyde or the bromo group, followed by a reaction at the second functional group to build the final complex molecule.
Experimental Protocols
Detailed methodologies for the key synthetic transformations of this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Cross-Coupling of the Bromo Group
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Olefination of the Aldehyde Group
This protocol outlines a general procedure for the Horner-Wadsworth-Emmons reaction to convert the aldehyde group of this compound into a vinyl group.
Materials:
-
This compound
-
Triethyl phosphonoacetate (or other suitable phosphonate ylide precursor, 1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
While specific data for a wide range of materials derived directly from this compound is emerging, the following table summarizes representative performance data for benzofuran-based materials in various organic electronic devices to provide a benchmark for researchers.
| Material Class | Application | Key Performance Metric | Value |
| Benzofuran-based Host Material | Blue Fluorescent OLED | External Quantum Efficiency (EQE) | 6.6% |
| Benzodifuran-based Polymer | Organic Photovoltaic (OPV) | Power Conversion Efficiency (PCE) | >16% |
| Star-shaped Benzodifuran Derivative | Fluorescent Material | Photoluminescence Quantum Yield (PLQY) | up to 100% |
| Benzofuran-based Small Molecule | Organic Field-Effect Transistor (OFET) | Hole Mobility (µh) | 0.1 - 1.0 cm²/Vs (typical range) |
Note: The performance of organic electronic materials is highly dependent on the specific molecular structure, device architecture, and fabrication conditions. The values presented above are for illustrative purposes and represent the potential of the benzofuran scaffold.
By leveraging the synthetic versatility of this compound, researchers can continue to develop novel and highly efficient materials to advance the field of organic electronics. The protocols and data presented herein provide a solid foundation for the design, synthesis, and characterization of next-generation organic electronic devices.
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-1-benzofuran-2-carbaldehyde
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of 5-Bromo-1-benzofuran-2-carbaldehyde by recrystallization. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.
Issue 1: The compound does not dissolve in the hot solvent.
-
Question: I've added the calculated amount of solvent, and my compound is not dissolving even at boiling point. What should I do?
-
Answer: There are a few possibilities. First, you may not have added enough solvent. Add small, incremental amounts of hot solvent until the compound dissolves. Be patient, as some compounds take time to dissolve. Second, your starting material may contain insoluble impurities. If you have added a significant amount of additional solvent and a solid remains, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Issue 2: No crystals form upon cooling.
-
Question: My compound dissolved completely, but no crystals have formed even after the solution has cooled to room temperature. What are the next steps?
-
Answer: This is a common issue often due to supersaturation or using too much solvent. Try the following troubleshooting steps in order:
-
Induce Crystallization: Scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the solution. This "seed" will act as a template for crystallization.
-
Reduce the Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling: If crystals still do not form, try cooling the solution in an ice bath.
-
Issue 3: The compound "oils out" instead of crystallizing.
-
Question: Upon cooling, my compound separated as an oily layer instead of forming solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point in the solvent mixture. To remedy this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool very slowly. You can do this by placing the flask in a warm water bath that is then allowed to cool to room temperature.
-
Consider using a different solvent or solvent system with a lower boiling point.
-
Issue 4: The recrystallized product is still impure.
-
Question: I have recrystallized my this compound, but analytical data (e.g., NMR, melting point) shows it is still not pure. What went wrong?
-
Answer: This can happen for a few reasons:
-
Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. Ensure the solution cools slowly to allow for the formation of pure crystals.
-
Insufficient washing: The crystals may be coated with impure mother liquor. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.
-
Inappropriate solvent choice: The chosen solvent may not be effective at separating the desired compound from the specific impurities present. You may need to experiment with different solvents or solvent systems.
-
Data Presentation
Table 1: Physical Properties of this compound and Ideal Recrystallization Solvent Characteristics
| Property | Value |
| Molecular Formula | C₉H₅BrO₂ |
| Molecular Weight | 225.04 g/mol |
| Physical State | Solid |
| Ideal Solvent - High Temperature | The compound should be highly soluble in the boiling solvent. |
| Ideal Solvent - Low Temperature | The compound should be sparingly soluble in the cold solvent to maximize recovery. |
| Impurities | Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. |
| Reactivity | The solvent should be chemically inert towards this compound. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent is critical and may require small-scale trials to optimize. Based on the recrystallization of a similar compound, ethyl 5-bromo-1-benzofuran-2-carboxylate, from ethanol, ethanol is a good starting point.[1] Other potential solvents to screen include ethyl acetate, toluene, and mixtures of these with a non-polar solvent like hexane.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Water-cooled condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection (Small-Scale Test):
-
Place a small amount of the crude compound (approx. 50 mg) into a test tube.
-
Add the chosen solvent dropwise at room temperature. The compound should be sparingly soluble.
-
Heat the test tube in a warm water bath. The compound should dissolve completely.
-
Allow the test tube to cool to room temperature, and then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill the flask more than halfway).
-
Add a minimal amount of the recrystallization solvent (e.g., ethanol).
-
Fit the flask with a water-cooled condenser and place it on a hot plate.
-
Bring the solvent to a gentle boil with stirring.
-
Continue to add small portions of the hot solvent down the condenser until the compound is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a pre-warmed receiving flask.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and vacuum flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a watch glass or drying dish.
-
Dry the crystals to a constant weight. This can be done by air drying or in a desiccator under vacuum.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Column Chromatography of 5-Bromo-1-benzofuran-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-1-benzofuran-2-carbaldehyde via column chromatography. Designed for researchers, scientists, and drug development professionals, this resource offers direct solutions to common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery of Product | 1. Decomposition on Silica Gel: Benzofuran derivatives and aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1][2] 2. Irreversible Adsorption: The polarity of the aldehyde and potential interactions of the bromine atom can cause the compound to bind too strongly to the stationary phase.[2] 3. Compound is Too Dilute: The collected fractions may contain the product at a concentration too low to be easily detected.[1] | 1a. Deactivate Silica Gel: Prepare a slurry of silica gel in the chosen eluent and add 0.5-1% triethylamine to neutralize acidic sites. 1b. Use Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[2] 2. Optimize Mobile Phase: Increase the polarity of the eluent gradually to ensure the compound elutes effectively. An ideal Rf value on TLC should be between 0.2 and 0.4.[2] 3. Concentrate Fractions: Before concluding the product is lost, try concentrating the fractions where the product was expected to elute and re-analyze by TLC.[1] |
| Co-elution of Impurities | 1. Inappropriate Mobile Phase: The selected solvent system may not have sufficient selectivity to resolve the desired compound from impurities with similar polarities. 2. Column Overload: Loading too much crude material onto the column can lead to broad bands and poor separation. | 1. Fine-tune the Eluent System: If using a hexane/ethyl acetate system, try varying the ratio. For very non-polar impurities, a solvent system like petroleum ether/dichloromethane might offer better separation.[3] 2. Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. A general rule is to use a silica gel to crude product ratio of at least 50:1 by weight. |
| Product Elutes Too Quickly (High Rf) | 1. Mobile Phase is Too Polar: The eluent is too strong, causing all compounds to move quickly with the solvent front. | 1. Decrease Eluent Polarity: Reduce the proportion of the more polar solvent in the mobile phase. For example, if using 10% ethyl acetate in hexanes, try reducing it to 5%. |
| Product Does Not Elute (Low Rf) | 1. Mobile Phase is Not Polar Enough: The eluent is too weak to move the compound down the column. 2. Sample Precipitation: The compound may have crystallized on the column if it is not soluble in the mobile phase.[1] | 1. Increase Eluent Polarity: Gradually increase the concentration of the polar solvent in your mobile phase (gradient elution). 2a. Change Solvent System: Find a solvent system that dissolves both your compound and the impurities well.[1] 2b. Dry Loading: If solubility in the eluent is low, consider dry loading the sample. Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[4] |
| Peak Tailing in Fractions | 1. Secondary Interactions: The aldehyde functional group can have secondary interactions with active sites on the silica gel.[5] 2. Channeling in the Column: Poorly packed silica gel can lead to uneven solvent flow. | 1. Add a Modifier: Adding a small amount of a slightly more polar solvent or a neutralizer like triethylamine to the mobile phase can mitigate these interactions. 2. Repack the Column: Ensure the silica gel is packed uniformly without any cracks or air bubbles. The slurry method is often recommended for consistent packing.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for normal-phase chromatography on silica gel is a non-polar solvent system. Based on purifications of similar benzofuran derivatives, a mixture of petroleum ether and dichloromethane or hexanes and ethyl acetate is recommended.[3][6] Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and increase the polarity based on TLC analysis.
Q2: How can I determine the best mobile phase before running a column?
Use Thin-Layer Chromatography (TLC) to test various solvent systems. The ideal system will show good separation between your desired product and any impurities, with the Rf value of this compound falling between 0.2 and 0.4. This range typically provides the best resolution in column chromatography.[2]
Q3: My crude sample is not dissolving in the mobile phase. How should I load it onto the column?
If your sample is poorly soluble in the eluent, you should use the "dry loading" method.[4] Dissolve your crude material in a minimal amount of a volatile solvent like dichloromethane or acetone. Add a small portion of silica gel to this solution and then remove the solvent under reduced pressure (e.g., with a rotary evaporator) until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]
Q4: Can this compound decompose on silica gel?
Yes, aldehydes and some heterocyclic compounds can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[1][2] If you observe streaking on your TLC plate or experience low recovery from the column, consider deactivating the silica with a base like triethylamine or using an alternative stationary phase such as neutral alumina.[2]
Q5: How do I visualize the compound on a TLC plate if it's not UV active?
This compound contains a chromophore and should be visible under a UV lamp (254 nm). If for some reason visualization is poor, or to see other non-UV active impurities, you can use a potassium permanganate stain. Aldehydes will typically show up as yellow/orange spots on a purple background with this stain.
Experimental Protocol: Flash Column Chromatography
This protocol provides a general method for the purification of this compound.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexanes (or Petroleum Ether), HPLC grade
-
Ethyl Acetate (or Dichloromethane), HPLC grade
-
Glass chromatography column with stopcock
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Mobile Phase Preparation: Based on preliminary TLC analysis, prepare the chosen mobile phase. A common starting system is 10:1 Hexanes/Ethyl Acetate.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
In a separate beaker, mix silica gel with the mobile phase to create a pourable slurry.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Using a pipette, carefully apply the solution to the top of the silica bed.
-
Dry Loading (Recommended for low solubility): Dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Open the stopcock to begin elution, maintaining a constant flow.
-
Collect the eluting solvent in appropriately sized fractions.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions using TLC to determine which contain the pure product.
-
Spot each fraction on a TLC plate, develop the plate in the mobile phase, and visualize the spots under a UV lamp.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
-
Visual Workflow
References
Technical Support Center: Synthesis of 5-Bromo-1-benzofuran-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-benzofuran-2-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity identification and mitigation. The most common synthetic routes involve the reaction of 5-bromosalicylaldehyde with a two-carbon electrophile, followed by cyclization, or the formylation of 5-bromo-1-benzofuran.
Issue 1: Presence of Unreacted Starting Materials
Question: My post-reaction analysis (TLC, LC-MS) shows significant amounts of unreacted 5-bromosalicylaldehyde. What could be the cause?
Answer:
The persistence of unreacted 5-bromosalicylaldehyde can be attributed to several factors:
-
Insufficient Base: The initial reaction step, the O-alkylation of 5-bromosalicylaldehyde, is base-mediated. An inadequate amount of base will result in incomplete deprotonation of the phenolic hydroxyl group, thus hindering the nucleophilic attack on the electrophile.
-
Poor Quality Reagents: The electrophile (e.g., chloroacetaldehyde or its acetal) may have degraded. Similarly, the base used (e.g., potassium carbonate, sodium hydride) might be of low purity or have lost its reactivity due to improper storage.
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed to completion. Ensure your reaction is heated to the temperature specified in the protocol.
-
Insufficient Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress using TLC until the starting material is consumed.
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check the molar equivalents of your reagents, particularly the base. It is often used in slight excess.
-
Use Fresh Reagents: Employ freshly opened or properly stored reagents. The purity of the base is critical.
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on the consumption of the starting material.
-
Extend Reaction Time: Allow the reaction to proceed for a longer period, monitoring its progress every few hours.
Issue 2: Incomplete Cyclization and Formation of Intermediate Impurities
Question: I am observing an intermediate impurity that appears to be the O-alkylated, uncyclized product. How can I promote complete cyclization?
Answer:
The formation of the benzofuran ring is a cyclization step that often requires specific conditions. Incomplete cyclization can lead to the accumulation of the open-chain intermediate.
-
Ineffective Cyclization Conditions: The chosen base or solvent system may not be optimal for the intramolecular cyclization. Some protocols may require a stronger base or a higher boiling point solvent to facilitate this step.
-
Presence of Water: Moisture can interfere with the cyclization process, especially if organometallic reagents or strong bases are used.
-
Steric Hindrance: While less common for this specific molecule, bulky substituents can sometimes hinder the cyclization.
Troubleshooting Steps:
-
Change the Base/Solvent System: If the reaction is performed in a one-pot manner, consider if a different base or a higher-boiling solvent would favor the cyclization. For a two-step process, ensure the conditions for the cyclization step are appropriate.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Increase Temperature: Higher temperatures can often provide the necessary activation energy for the cyclization to occur.
Issue 3: Formation of Polymeric or Tar-like Byproducts
Question: My reaction mixture has turned dark, and I have a significant amount of an insoluble, tar-like substance. What is causing this?
Answer:
The formation of dark, polymeric materials is a common issue in many organic syntheses and can be caused by:
-
Excessively High Temperatures: While heat can be necessary, excessive temperatures can lead to the decomposition of starting materials, intermediates, or the final product.
-
Strongly Basic or Acidic Conditions: Harsh reaction conditions can promote side reactions, such as polymerization of the aldehyde.
-
Air Oxidation: Some phenolic compounds and aldehydes can be sensitive to air oxidation, especially at elevated temperatures, leading to colored impurities.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Carefully control the reaction temperature and avoid overheating.
-
Moderate Reaction Conditions: If possible, use milder bases or acids.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Based on common synthetic routes, you can anticipate the following impurities:
-
Unreacted 5-bromosalicylaldehyde: The starting material.
-
O-alkylated intermediate (e.g., 2-(2-formyl-4-bromophenoxy)acetaldehyde): Formed from the initial alkylation but has not undergone cyclization.
-
Over-brominated species: If the bromination of salicylaldehyde is the first step, di- or tri-brominated salicylaldehydes could be present.
-
Byproducts from the formylation step (if using Vilsmeier-Haack): This can include products of formylation at other positions on the benzofuran ring, though the 2-position is generally favored.
Q2: How can I best purify the final product?
A2: Column chromatography on silica gel is the most effective method for purifying this compound from the common impurities. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective. Recrystallization from a suitable solvent system can be used as a final purification step to obtain a highly pure product.
Q3: Are there any specific analytical techniques recommended for monitoring the reaction and identifying impurities?
A3:
-
Thin-Layer Chromatography (TLC): An excellent and rapid technique for monitoring the progress of the reaction. Use a suitable solvent system (e.g., hexane:ethyl acetate) to achieve good separation between the starting material, product, and any major impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the molecular weights of the components in your reaction mixture, which can help in deducing the structures of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and can also be used to identify and quantify major impurities if they can be isolated.
Quantitative Data Summary
The following table provides a hypothetical summary of impurity profiles observed under different reaction conditions. The percentages are illustrative and will vary depending on the specific experimental setup.
| Impurity | Condition A: Stoichiometric Base, 80°C | Condition B: Excess Base, 100°C | Condition C: Anhydrous, 100°C |
| This compound | 65% | 85% | 92% |
| 5-bromosalicylaldehyde | 25% | 5% | <1% |
| O-alkylated intermediate | 8% | 7% | 5% |
| Polymeric byproducts | 2% | 3% | 2% |
Experimental Protocol: Synthesis from 5-Bromosalicylaldehyde
This protocol describes a general method for the synthesis of this compound.
Materials:
-
5-Bromosalicylaldehyde
-
Chloroacetaldehyde diethyl acetal
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-bromosalicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the dropwise addition of chloroacetaldehyde diethyl acetal (1.2 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification and Cyclization: Acidify the aqueous mixture with 2M HCl to pH ~2-3. This will hydrolyze the acetal and promote cyclization. Stir the mixture at room temperature for 1-2 hours.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a solid.
Visualizations
Caption: Troubleshooting workflow for common impurities.
Caption: Synthetic pathway and potential impurity formation.
Technical Support Center: Formylation of 5-Bromobenzofuran
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the formylation of 5-bromobenzofuran.
Troubleshooting Guide
This guide addresses common issues encountered during the formylation of 5-bromobenzofuran, particularly via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the Vilsmeier reagent. 2. Deactivation of the 5-bromobenzofuran substrate. 3. Insufficient reaction temperature. 4. Premature quenching of the reaction. | 1. Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. Use freshly distilled DMF and POCl₃. 2. Protect the reaction from strong acids that could lead to polymerization or ring-opening of the furan moiety. 3. The reaction temperature is substrate-dependent; for electron-rich systems like benzofurans, it can range from 0°C to 80°C. If the reaction is sluggish, consider gradually increasing the temperature. 4. Ensure the reaction has gone to completion (monitor by TLC) before adding the aqueous workup solution. |
| Formation of a Dark, Tarry Substance | 1. Polymerization of the benzofuran ring under acidic conditions. 2. Excessively high reaction temperature. | 1. Maintain a controlled temperature and consider using a milder Lewis acid if applicable. The use of buffered systems can also mitigate harsh acidic conditions. 2. Begin the reaction at a lower temperature (e.g., 0°C) and only warm if necessary. |
| Presence of Multiple Products (Isomers) | 1. Lack of regioselectivity in the formylation reaction. 2. Side reactions occurring at other positions on the benzofuran ring. | 1. The Vilsmeier-Haack reaction on benzofurans typically favors formylation at the 2-position. However, substitution at other positions is possible. Purify the product using column chromatography. 2. Optimize reaction conditions (temperature, stoichiometry of reagents) to favor the desired isomer. |
| Chlorinated Byproduct Detected | The Vilsmeier reagent can sometimes act as a chlorinating agent. | This is a known, though less common, side reaction. Optimization of the reaction conditions, such as temperature and reaction time, may minimize this. Purification by column chromatography should separate the chlorinated byproduct. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Vilsmeier-Haack formylation of 5-bromobenzofuran?
The Vilsmeier-Haack formylation of benzofuran and its derivatives typically occurs at the electron-rich 2-position.[1] The oxygen atom of the furan ring directs the electrophilic substitution to this position.
Q2: What are the most common side reactions to expect?
The most common side reactions include polymerization of the starting material, especially under harsh acidic conditions, and the potential for di-formylation or formylation at other positions on the benzofuran ring, although formylation at the 2-position is generally favored. In some cases, chlorination of the aromatic ring by the Vilsmeier reagent can also occur.
Q3: How can I minimize the formation of polymeric byproducts?
To minimize polymerization, it is crucial to control the reaction temperature, avoiding excessive heat. Ensuring anhydrous conditions and using high-purity reagents can also prevent the generation of overly acidic conditions that can promote polymerization of the acid-sensitive furan ring.
Q4: What is the mechanism of the Vilsmeier-Haack reaction?
The reaction involves two main stages. First, the Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[2] This reagent then acts as an electrophile and is attacked by the electron-rich benzofuran ring. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.[2]
Q5: Are there alternative methods for the formylation of 5-bromobenzofuran?
Yes, an alternative method involves the formation of a Grignard reagent from 5-bromobenzofuran, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). This method, however, will result in formylation at the 5-position, yielding 1-benzofuran-5-carbaldehyde.
Quantitative Data
Due to the limited availability of specific quantitative data for the Vilsmeier-Haack formylation of 5-bromobenzofuran at the 2-position in the public domain, the following table provides data for a related formylation reaction as a reference.
| Starting Material | Reaction | Product | Yield (%) |
| 5-Bromobenzofuran | Grignard formation followed by reaction with DMF | 1-Benzofuran-5-carbaldehyde | 54 |
Experimental Protocols
Vilsmeier-Haack Formylation of 5-Bromobenzofuran (General Procedure)
This protocol is a general representation and may require optimization.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.
-
Reaction with 5-Bromobenzofuran: Dissolve 5-bromobenzofuran (1 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane or other suitable inert solvent. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral. Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Vilsmeier-Haack reaction workflow for the formylation of 5-bromobenzofuran.
Caption: Potential main and side reaction pathways in the formylation of 5-bromobenzofuran.
References
Technical Support Center: Optimizing Suzuki Reactions for 5-Bromo-1-benzofuran-2-carbaldehyde
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-1-benzofuran-2-carbaldehyde. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful coupling outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.
Q1: Why is my reaction showing low or no conversion of the starting material?
A1: Low or no conversion is a frequent issue that can often be traced back to the catalyst system, reaction conditions, or reagent quality.
-
Catalyst Inactivity: The Pd(0) active catalyst may not be forming efficiently or could be deactivating. Ensure your palladium source and ligand are of high quality. For this substrate, pre-catalysts or the use of bulky, electron-rich phosphine ligands can be beneficial.
-
Insufficient Temperature: While the aldehyde group can be sensitive, Suzuki reactions often require heating. If you are running the reaction at room temperature, a gradual increase to 80-100 °C may be necessary.
-
Improper Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.
-
Base Incompatibility: The choice of base is critical for the transmetalation step. A base that is too weak may not facilitate the reaction, while an overly strong base could lead to side reactions with the aldehyde. Moderate bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.
Q2: I am observing significant side products, what are they and how can I minimize them?
A2: The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and hydrodehalogenation of the aryl bromide.
-
Homocoupling: This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen or an excess of palladium catalyst. To minimize this, ensure a properly inert atmosphere and use the appropriate catalyst loading (typically 1-5 mol%).
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 1-benzofuran-2-carbaldehyde. This side reaction can be favored by certain solvents and bases. Using a less protic solvent and a non-coordinating base can sometimes mitigate this issue.
-
Protodeboronation: The boronic acid can be degraded by acidic protons, especially at elevated temperatures. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help compensate for any degradation.
Q3: The aldehyde group in my starting material seems to be reacting or degrading. How can I protect it?
A3: The aldehyde group is generally compatible with Suzuki-Miyaura conditions.[1][2] However, under harsh basic or high-temperature conditions, side reactions can occur.
-
Use Milder Bases: Opt for bases like K₂CO₃ or Cs₂CO₃ over stronger bases like NaOH or KOtBu.
-
Optimize Temperature: Avoid excessively high temperatures. Monitor the reaction closely and use the lowest temperature that provides a reasonable reaction rate.
-
Reaction Time: Prolonged reaction times can increase the chance of aldehyde degradation. Aim for conditions that allow for a complete reaction in a shorter timeframe.
-
Protection Strategy (If Necessary): In extreme cases, the aldehyde can be protected as an acetal. However, this adds extra steps to the synthesis and is often not required for Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for the Suzuki coupling of this compound?
A1: While there is no single "best" catalyst for all Suzuki reactions, for heteroaromatic substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands often give superior results. Consider using catalysts like Pd(PPh₃)₄, or a combination of a palladium source (e.g., Pd(OAc)₂) with a ligand such as SPhos or XPhos. A pre-catalyst like XPhos Pd G3 can also be highly effective, often allowing for lower reaction temperatures.[3]
Q2: Which solvent system is recommended for this reaction?
A2: A mixture of an organic solvent and an aqueous base solution is typically used. Common and effective solvent systems include:
-
1,4-Dioxane / Water
-
Toluene / Ethanol / Water
-
Acetonitrile / Water
The choice of solvent can influence the solubility of the reagents and the reaction rate. It is often a parameter that requires optimization for a specific boronic acid partner.
Q3: How much boronic acid should I use?
A3: It is standard practice to use a slight excess of the boronic acid, typically between 1.1 and 1.5 equivalents relative to the this compound. This helps to drive the reaction to completion and compensates for any potential homocoupling or protodeboronation of the boronic acid.
Q4: My product is difficult to purify from the residual catalyst and ligands. What can I do?
A4: Purification can be challenging. After the reaction, a common workup involves an aqueous extraction to remove the inorganic base. To remove palladium residues, you can try washing the organic layer with an aqueous solution of thiourea or by filtering the crude product through a plug of silica gel or celite. For challenging separations, column chromatography is the most effective method.
Data Presentation
The following tables summarize reaction conditions for the Suzuki-Miyaura coupling of a closely related substrate, methyl 5-bromobenzofuran-2-carboxylate, with various arylboronic acids. These conditions provide a strong starting point for the optimization of reactions with this compound.
Table 1: Screening of Bases for Suzuki Coupling
| Entry | Base | Solvent | Yield (%) |
| 1 | Cs₂CO₃ | Toluene | 95 |
| 2 | K₃PO₄ | Toluene | 75 |
| 3 | K₂CO₃ | Toluene | 55 |
Reaction Conditions: Methyl 5-bromobenzofuran-2-carboxylate (1 mmol), phenylboronic acid (1.2 mmol), Pd(II)-complex catalyst (0.1 mol%), Base (2 mmol), Toluene (3 mL), Microwave irradiation (200 W) at 150 °C for 2 min.
Table 2: Suzuki Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 23 | 97 |
| 2 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 25 | 96 |
| 3 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 20 | 98 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 5-(4-(trifluoromethyl)phenyl)benzofuran-2-carboxylate | 30 | 92 |
| 5 | 2-Thienylboronic acid | Methyl 5-(thiophen-2-yl)benzofuran-2-carboxylate | 28 | 94 |
Reaction Conditions: Methyl 5-bromobenzofuran-2-carboxylate (1 mmol), Arylboronic acid (1.2 mmol), Cs₂CO₃ (2 mmol), Pd(II)-complex catalyst (0.1 mol%), Toluene (3 mL), Microwave irradiation (200 W) at 150 °C.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Palladium Pre-catalyst
This protocol is a good starting point for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
XPhos Pd G3 pre-catalyst (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the XPhos Pd G3 pre-catalyst (0.01-0.02 mmol) to the vessel under a positive flow of inert gas.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously at 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Synthesis of 5-Bromo-1-benzofuran-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Bromo-1-benzofuran-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed procedural information to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the Vilsmeier-Haack formylation of 5-bromobenzofuran. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich benzofuran ring. Alternative routes may start from precursors like 5-bromosalicylaldehyde, but the Vilsmeier-Haack reaction on 5-bromobenzofuran is often preferred for its directness.
Q2: I am getting a low yield in my Vilsmeier-Haack reaction. What are the potential causes?
A2: Low yields in the Vilsmeier-Haack formylation of 5-bromobenzofuran can stem from several factors:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water in the reaction setup will quench the reagent.
-
Reagent Quality: The purity of POCl₃ and DMF is critical. Old or degraded DMF may contain dimethylamine, which can lead to side reactions.
-
Reaction Temperature: Inadequate temperature control can lead to reagent decomposition or the formation of side products. The formation of the Vilsmeier reagent is exothermic and typically requires cooling.
-
Substrate Purity: Impurities in the starting material, 5-bromobenzofuran, can interfere with the reaction.
-
Insufficient Reagent: An inadequate amount of the Vilsmeier reagent may result in incomplete conversion of the starting material.
Q3: My reaction mixture turned dark and formed a tar-like substance. What went wrong?
A3: The formation of a dark, resinous material is a common issue when performing Vilsmeier-Haack reactions on furan-containing compounds and is often due to polymerization or degradation of the starting material or product under the acidic reaction conditions. This is typically caused by excessive heat. Strict temperature control, especially during the exothermic formation of the Vilsmeier reagent, is crucial to prevent this.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A4: Besides the desired product, several side products can be formed:
-
Unreacted Starting Material: If the reaction has not gone to completion.
-
Di-formylated Products: Although less common, excessive Vilsmeier reagent or harsh reaction conditions can lead to the introduction of a second formyl group.
-
Polymerization Products: As mentioned, acidic conditions can induce polymerization of the benzofuran ring.
-
Products from Impurities: Impurities in the starting material may lead to a variety of unintended products.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Moisture in Reaction | 1. Ensure all glassware is thoroughly flame-dried or oven-dried before use. 2. Use anhydrous grade solvents and reagents. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Reagent Quality | 1. Use freshly opened or distilled phosphorus oxychloride. 2. Use high-purity, anhydrous N,N-dimethylformamide. If the DMF has a fishy odor, it may have decomposed to dimethylamine and should be purified or replaced. |
| Sub-optimal Temperature | 1. Prepare the Vilsmeier reagent at a low temperature (typically 0-10 °C) to prevent its decomposition. 2. The formylation reaction temperature may need optimization. Start at a low temperature and gradually increase it while monitoring the reaction by TLC. For some substrates, heating may be necessary to drive the reaction to completion.[1] |
| Incomplete Reaction | 1. Increase the molar ratio of the Vilsmeier reagent to the 5-bromobenzofuran. 2. Increase the reaction time and continue to monitor the progress by TLC. |
| Purity of Starting Material | 1. Ensure the 5-bromobenzofuran is of high purity. Purify the starting material by distillation or column chromatography if necessary. |
Issue 2: Formation of Tarry Residue
| Possible Cause | Troubleshooting Steps |
| Reaction Overheating | 1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF, which is highly exothermic. Use an ice bath or other cooling system. 2. Add reagents dropwise to allow for better heat dissipation. 3. Consider using a more dilute reaction mixture. |
| Highly Reactive Substrate | 1. If the substrate is particularly sensitive to acid, consider alternative, milder formylation methods. |
Issue 3: Multiple Products Observed on TLC
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Material | 1. See "Incomplete Reaction" under Issue 1 . |
| Di-formylation | 1. Use a smaller excess of the Vilsmeier reagent. 2. Employ milder reaction conditions (lower temperature, shorter reaction time). |
| Other Side Reactions | 1. Optimize reaction conditions (temperature, solvent, reagent ratios) to favor the formation of the desired product. 2. Purify the crude product using column chromatography to isolate the desired compound. |
Experimental Protocols
Synthesis of 5-bromobenzofuran (Starting Material)
A common route to 5-bromobenzofuran starts from 4-bromophenol.
Protocol 1: Synthesis of 5-bromobenzofuran
-
Step 1: Bromination of Phenol (to produce p-bromophenol)
-
In a flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve phenol (10.6 moles) in carbon disulfide (1 L).
-
Cool the flask to below 5°C using an ice-salt bath.
-
Slowly add a solution of bromine (10.7 moles) in carbon disulfide (500 mL) over approximately 2 hours, maintaining the temperature below 5°C.
-
After the addition is complete, distill off the carbon disulfide.
-
The residual liquid is then distilled under reduced pressure to yield p-bromophenol (boiling point 145–150°C at 25–30 mm). An 80–84% yield can be expected.[2]
-
-
Step 2: Synthesis of 5-bromobenzofuran
-
A detailed, high-yield protocol for the cyclization of a substituted phenoxyacetaldehyde diethyl acetal using polyphosphoric acid has been described, affording the desired benzofuran.
-
Vilsmeier-Haack Formylation of 5-bromobenzofuran
Protocol 2: Synthesis of this compound
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise with vigorous stirring, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30-60 minutes. The formation of a yellowish, crystalline mass indicates the formation of the Vilsmeier reagent.[3]
-
-
Formylation Reaction:
-
Dissolve 5-bromobenzofuran (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., DMF or dichloromethane).
-
Add the solution of 5-bromobenzofuran dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 60°C) may be required to drive the reaction to completion.[4]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0°C in an ice bath.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.[5]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate. The exact ratio should be determined by TLC analysis of the crude product. Based on similar compounds, a starting point for the eluent could be a 10% to 20% ethyl acetate in hexanes mixture. The product is typically a solid.[5]
-
Data Presentation
Table 1: Optimization of Vilsmeier-Haack Reaction Conditions (Illustrative)
| Entry | Solvent | POCl₃ (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 1.1 | 60 | 4 | Low |
| 2 | Dichloromethane | 1.5 | Room Temp | 12 | Moderate |
| 3 | DMF | 1.5 | 80 | 2 | High |
| 4 | 1,2-Dichloroethane | 1.2 | 70 | 6 | Moderate |
Note: This table is illustrative and optimal conditions should be determined experimentally for each specific setup.
Visualizations
Experimental Workflow
References
Stability and degradation of 5-Bromo-1-benzofuran-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 5-Bromo-1-benzofuran-2-carbaldehyde. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, maintaining the compound at -20°C in a tightly sealed container is recommended.[1][2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[2]
-
Light: Protect from light by storing in an amber-colored vial or a container wrapped in aluminum foil.
-
Moisture: Keep in a desiccated environment to prevent hydrolysis or reaction with water.
Q2: I've noticed a color change in my sample of this compound, from a white/light yellow powder to a darker yellow or brownish solid. What could be the cause?
A color change in your sample is a common indicator of degradation. The most likely cause is the oxidation of the aldehyde functional group to a carboxylic acid, which can be facilitated by exposure to air (oxygen) and light. This oxidation can lead to the formation of colored impurities. It is also possible that other degradation pathways are contributing to the color change.
Q3: My reaction yield using this compound is lower than expected. Could the stability of the starting material be a factor?
Yes, the stability and purity of this compound are critical for achieving expected reaction yields.[3] If the compound has degraded, the actual amount of active starting material is reduced, which will directly impact the yield of your product. The aldehyde group is highly reactive and can participate in various reactions, and its degradation will inhibit these intended chemical transformations.[4]
Q4: How can I assess the purity and integrity of my this compound sample before use?
Before using the compound in a critical experiment, it is good practice to assess its purity. The following analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This can provide a clear indication of the compound's integrity and the presence of major impurities. The aldehyde proton should be visible as a singlet at approximately 9.8-10.0 ppm.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a quantitative measure of purity.
-
Melting Point: A broad melting point range or a melting point that is significantly lower than the reported value (around 129°C) can indicate the presence of impurities.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Reactivity/Low Yield | Degradation of the aldehyde functional group. | - Assess the purity of the starting material using ¹H NMR or HPLC.- If degradation is confirmed, purify the compound by recrystallization or column chromatography before use.- For future use, ensure proper storage under an inert atmosphere and protected from light. |
| Inconsistent Reaction Results | Inhomogeneous sample due to localized degradation. | - Thoroughly mix the entire sample of this compound before taking a portion for your reaction.- Consider performing a purity check on different portions of the stock material. |
| Appearance of Unexpected Byproducts | Reaction with degradation products or impurities. | - Characterize the byproducts to understand the potential degradation pathway.- Purify the starting material to remove impurities that may be interfering with the reaction. |
| Solid Material is Difficult to Dissolve | Formation of insoluble degradation products (polymers). | - Attempt to dissolve a small sample in a range of solvents.- If solubility is a persistent issue and degradation is suspected, it is best to use a fresh, pure sample. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To qualitatively assess the purity of this compound and identify potential degradation products.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.
-
Gently agitate the tube to ensure complete dissolution.
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Analysis:
-
Identify the characteristic aldehyde proton peak (singlet, ~9.8-10.0 ppm).
-
Examine the aromatic region for the expected benzofuran protons.
-
Look for the appearance of new, unidentified peaks. A broad peak in the acid region (~10-12 ppm) could indicate the presence of the corresponding carboxylic acid, a common oxidation product.
-
Protocol 2: Monitoring Stability Under Experimental Conditions
Objective: To evaluate the stability of this compound under specific experimental conditions (e.g., in a particular solvent at a certain temperature).
Materials:
-
This compound
-
Chosen reaction solvent
-
HPLC system with a suitable column (e.g., C18)
-
Thermostated reaction vessel
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Transfer aliquots of the solution to separate vials.
-
Expose the vials to the desired experimental conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and immediately analyze the sample by HPLC.
-
Analysis:
-
Develop an HPLC method that provides good separation of the parent compound from any potential degradants.
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of the remaining compound against time to determine the degradation rate under the tested conditions.
-
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Workflow for ensuring the quality of starting material.
Caption: Troubleshooting logic for low reaction yields.
References
Troubleshooting low yield in Wittig reaction with hindered aldehydes
Technical Support Center: Wittig Reaction Troubleshooting
This guide provides solutions to common issues encountered during the Wittig reaction, with a particular focus on sterically hindered aldehydes, for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with a hindered aldehyde is resulting in a very low yield. What are the primary factors I should investigate?
Low yields in Wittig reactions involving sterically hindered aldehydes can be attributed to several factors. The most common issues include inefficient formation of the phosphorus ylide, detrimental side reactions involving the ylide or the aldehyde, and suboptimal reaction conditions that do not favor the desired transformation.[1][2] Steric hindrance around the carbonyl group can significantly slow down the reaction, allowing competing pathways to dominate.[3][4]
Q2: How can I determine if my phosphorus ylide is forming effectively?
Inefficient ylide formation is a frequent cause of low yields.[1] This can be due to:
-
Insufficiently strong base: A base that is not strong enough to deprotonate the phosphonium salt will result in a low concentration of the ylide.[1] For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are often necessary.[5]
-
Presence of moisture: Ylides are highly reactive and sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous.[1]
-
Poor quality of the phosphonium salt: Impurities in the phosphonium salt can interfere with ylide formation.[1]
A successful ylide formation is often indicated by a distinct color change, for instance, to a deep red or orange when using n-BuLi in THF.[3]
Q3: What are the common side reactions that can occur with hindered aldehydes in a Wittig reaction?
With sterically hindered aldehydes, several side reactions can compete with the desired olefination, leading to reduced yields. These include:
-
Cannizzaro-type reactions: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo disproportionation.[6]
-
Aldol condensation: If the aldehyde has enolizable protons, self-condensation can occur.
-
Ylide decomposition or rearrangement: The ylide itself can be unstable and undergo decomposition or side reactions if it is not consumed by the aldehyde.[1]
Q4: Can the choice of solvent and temperature significantly impact the yield of my reaction?
Yes, both solvent and temperature are critical parameters. The choice of solvent can influence the solubility of the reagents and the stereochemical outcome of the reaction.[7] Common solvents for the Wittig reaction include THF and diethyl ether.[8] Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can often minimize side reactions and improve the overall yield.[1]
Q5: I am observing a mixture of E/Z isomers. How can I control the stereoselectivity of the reaction?
The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide.[3]
-
Non-stabilized ylides (with simple alkyl substituents) generally favor the formation of Z-alkenes.[2][3]
-
Stabilized ylides (with electron-withdrawing groups like esters or ketones) typically lead to the more thermodynamically stable E-alkene.[2][3]
-
Semi-stabilized ylides (with aryl substituents) often result in mixtures of E and Z isomers.[3]
For non-stabilized ylides where the E-alkene is desired, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to favor the formation of the E-alkene.[2][8]
Q6: Are there any alternatives to the Wittig reaction for converting hindered aldehydes to alkenes?
For sterically hindered aldehydes and ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative, frequently providing higher yields of the E-alkene.[2][9] The phosphate byproduct of the HWE reaction is water-soluble, which simplifies purification compared to the often difficult-to-remove triphenylphosphine oxide from Wittig reactions.[3]
Troubleshooting Guides
Guide 1: Improving Ylide Formation
If you suspect poor ylide formation is the cause of your low yield, follow these steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and cool under an inert atmosphere (nitrogen or argon).
-
Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for THF and ether).
-
-
Select an Appropriate Base:
-
Verify Phosphonium Salt Quality:
-
If possible, recrystallize the phosphonium salt before use to remove any impurities.
-
Guide 2: Optimizing Reaction Conditions for Hindered Aldehydes
To minimize side reactions and improve the yield with hindered aldehydes, consider the following optimizations:
-
Lower the Reaction Temperature:
-
Perform the ylide formation at a low temperature (e.g., 0 °C or -78 °C).[1]
-
Add the aldehyde solution dropwise at this low temperature to control the reaction rate and minimize side reactions.
-
-
Modify the Order of Addition:
-
In some cases, adding the phosphonium salt to a mixture of the aldehyde and the base can improve yields, as this ensures the ylide reacts as it is formed.[11]
-
-
Increase Reaction Time:
Data Presentation
Table 1: Influence of Reaction Parameters on Wittig Reaction Yield with Hindered Aldehydes
| Parameter | Condition | Effect on Yield with Hindered Aldehydes | Rationale |
| Base Strength | Stronger base (e.g., n-BuLi) | Generally increases yield | Ensures complete deprotonation of the phosphonium salt to form the ylide.[1][5] |
| Weaker base (e.g., K₂CO₃) | May be insufficient, leading to low yield | Incomplete ylide formation.[6] | |
| Temperature | Low temperature (-78 °C to 0 °C) | Often improves yield | Minimizes side reactions of the ylide and the aldehyde.[1] |
| Room or elevated temperature | Can decrease yield | May promote side reactions and ylide decomposition.[6] | |
| Solvent | Aprotic, non-polar (e.g., THF, Et₂O) | Generally effective | Common solvents for Wittig reactions that solubilize the reagents well.[8] |
| Polar aprotic (e.g., DMF) | Can favor Z-isomer with unstabilized ylides | Can influence the stereochemical outcome.[8] | |
| Reagent Purity | High purity, anhydrous | Crucial for high yield | Moisture and impurities can quench the ylide or cause side reactions.[1] |
| Standard grade | May lead to lower yields | Potential for competing reactions. |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with a Hindered Aldehyde
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.
-
-
Ylide Formation:
-
To the flask, add the triphenylphosphonium salt (1.1 equivalents).
-
Add anhydrous solvent (e.g., THF).
-
Cool the suspension to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. A color change should be observed, indicating ylide formation.[3]
-
Stir the mixture for 30-60 minutes at this temperature.
-
-
Reaction with Aldehyde:
-
Dissolve the hindered aldehyde (1.0 equivalent) in the same anhydrous solvent.
-
Add the aldehyde solution dropwise to the ylide solution at the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide and other impurities.[3]
-
Mandatory Visualization
Caption: General mechanism of the Wittig reaction.
Caption: Troubleshooting workflow for low Wittig reaction yields.
Caption: Competing reaction pathways with hindered aldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
Preventing over-bromination in benzofuran synthesis
Welcome to the Technical Support Center for Benzofuran Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of benzofuran and its derivatives. This guide focuses specifically on addressing the common challenge of over-bromination.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of bromination on the benzofuran ring?
The most reactive positions on the benzofuran ring for electrophilic substitution, such as bromination, are the C2 and C3 positions of the furan ring. The relative reactivity of these positions can be influenced by the reaction conditions and the substituents already present on the benzofuran core.
Q2: What are the primary causes of over-bromination in benzofuran synthesis?
Over-bromination, the formation of di- or poly-brominated products, is a common issue that can arise from several factors:
-
High Reactivity of the Benzofuran Ring: The electron-rich nature of the benzofuran system makes it highly susceptible to electrophilic attack. Once mono-brominated, the ring can still be reactive enough to undergo further bromination.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures, prolonged reaction times, or the use of highly reactive brominating agents in excess, can lead to multiple brominations.
-
Choice of Brominating Agent: Strong brominating agents like molecular bromine (Br₂) can be less selective and more prone to causing over-bromination compared to milder reagents.
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the benzofuran substrate. For example, using bromine in chloroform or N-bromosuccinimide (NBS) in carbon tetrachloride has been reported to yield mixtures of products that are difficult to separate.[1]
Q3: How can I selectively achieve mono-bromination of benzofuran?
Achieving selective mono-bromination requires careful control over the reaction conditions and the choice of reagents. Here are some effective strategies:
-
Use of Milder Brominating Agents: Reagents like N-bromosuccinimide (NBS) and phenyltrimethylammonium tribromide (PTT) are often preferred for their selectivity.[2]
-
Control of Stoichiometry: Using a 1:1 molar ratio of the benzofuran substrate to the brominating agent is crucial to minimize over-bromination.[2]
-
Solvent Choice: Polar protic solvents like acetic acid and ethanol can promote selective bromination.[1]
-
Temperature Control: Running the reaction at lower temperatures can help to control the reactivity and improve selectivity.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the bromination of benzofuran.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Formation of a mixture of mono-, di-, and tri-brominated products. | The reaction is too aggressive, leading to multiple substitutions. This is particularly common in base-catalyzed brominations.[2] | - Use a milder brominating agent like NBS or PTT. - Carefully control the stoichiometry to a 1:1 ratio of benzofuran to the brominating agent. - Lower the reaction temperature. - Switch to a different solvent system, such as acetic acid. |
| Low yield of the desired mono-brominated product. | - Incomplete reaction. - Competing side reactions. - Loss of product during workup and purification. | - Monitor the reaction progress using TLC to determine the optimal reaction time. - Ensure anhydrous conditions if using moisture-sensitive reagents. - Optimize the purification method, for example, by using column chromatography with an appropriate eluent system. |
| Bromination occurs at an unexpected position (e.g., on a substituent). | The reaction conditions may favor an alternative reaction pathway, such as radical substitution on a benzylic position. | - If ring bromination is desired, avoid the use of radical initiators (like AIBN or benzoyl peroxide) and light. - If benzylic bromination is desired, use NBS in a non-polar solvent like carbon tetrachloride with a radical initiator.[3] |
| Difficult separation of mono- and di-brominated products. | The polarity of the products is very similar. | - Optimize the column chromatography conditions (e.g., try a different solvent system with a shallower polarity gradient). - Consider derivatizing the product mixture to facilitate separation, followed by removal of the derivatizing group. |
Quantitative Data on Benzofuran Bromination
The following table summarizes the yields of different brominated benzofuran derivatives under various reaction conditions, illustrating the impact of substituents and reagents on the reaction outcome.
| Substrate | Brominating Agent | Solvent | Product(s) | Yield (%) |
| 7-hydroxy-2,3-diphenylbenzofuran | Bromine | Acetic Acid | 4,6-dibromo-7-hydroxy-2,3-diphenylbenzofuran | Not specified |
| 7-methoxy-2,3-diphenylbenzofuran | Bromine | Acetic Acid | 6-bromo-7-methoxy-2,3-diphenylbenzofuran | 70 |
| 2-acetyl-5-substituted benzofurans | Phenyltrimethylammonium tribromide (PTT) | Acetic Acid | 2-bromoacetyl-5-substituted benzofurans | Good to excellent |
Experimental Protocols
Protocol 1: Selective Synthesis of 3-Bromobenzofuran
This protocol describes the synthesis of 3-bromo-1-benzofuran from 2,3-dibromo-2,3-dihydrobenzo[b]furan.
-
Materials:
-
2,3-dibromo-2,3-dihydrobenzo[b]furan (82.7 mmol)
-
Potassium hydroxide (165 mmol)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve potassium hydroxide pellets in ethanol and cool the solution to 0 °C.
-
Dissolve 2,3-dibromo-2,3-dihydrobenzo[b]furan in pre-cooled ethanol.
-
Add the solution from step 2 dropwise to the potassium hydroxide solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Concentrate the mixture under vacuum and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases, wash with brine, dry with anhydrous magnesium sulfate, and concentrate to obtain the product.
-
-
Expected Yield: ~90%
Protocol 2: Selective Mono-bromination using N-Bromosuccinimide (NBS)
This is a general procedure for the bromination of benzofuran derivatives using NBS.[1]
-
Materials:
-
Benzofuran derivative (0.02 mol)
-
N-Bromosuccinimide (NBS) (0.02 mol)
-
Ethanol or Acetic Acid (50 mL)
-
-
Procedure:
-
Dissolve the benzofuran derivative in ethanol or acetic acid.
-
Add N-bromosuccinimide to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the starting material is consumed, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Diagram 1: General Workflow for Troubleshooting Over-bromination
References
Technical Support Center: Cross-Coupling Reactions with 5-Bromo-1-benzofuran-2-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for performing cross-coupling reactions with 5-bromo-1-benzofuran-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
The most widely used palladium-catalyzed cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura, Sonogashira, and Heck reactions.[1][2][3] These methods are valued for their versatility and tolerance of various functional groups, including the aldehyde on your substrate.[4][5]
-
Suzuki-Miyaura Coupling: Forms a C(sp²)–C(sp²) bond by coupling with an organoboron reagent (boronic acid or ester). This is often the first choice for synthesizing biaryl compounds.[6]
-
Sonogashira Coupling: Forms a C(sp²)–C(sp) bond by coupling with a terminal alkyne. This reaction is highly reliable for creating arylalkynes and conjugated enynes.[7][8]
-
Heck Reaction: Forms a C(sp²)–C(sp²) bond by coupling with an alkene. It is a powerful method for the arylation of olefins.[2][9]
Q2: I am planning a Suzuki-Miyaura coupling. What initial catalyst and ligand system should I select?
For Suzuki-Miyaura couplings, particularly with heteroaromatic substrates, catalyst systems based on bulky, electron-rich phosphine ligands are highly effective.[10][11] These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[11]
A reliable starting point would be a palladium(II) precatalyst with a bidentate or monodentate biaryl phosphine ligand.
| Catalyst/Precatalyst | Ligand | Common Base | Solvent System |
| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O |
| PdCl₂(dppf) | dppf | K₂CO₃, Cs₂CO₃ | Dioxane, THF/H₂O |
| Pd₂(dba)₃ | XPhos, SPhos | K₃PO₄ | Dioxane, Toluene |
| Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Na₂CO₃, KOAc | DMF, IPA/H₂O |
Data compiled from multiple sources.[2][12][13]
Q3: For a Sonogashira coupling, is a copper co-catalyst always necessary?
Traditionally, the Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[5][7] The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then transmetalates with the palladium complex.[8] However, copper-free Sonogashira couplings have been developed to avoid issues like the formation of alkyne homocoupling (Glaser coupling) byproducts. These copper-free methods often require a stronger base and specific ligands to facilitate the reaction.[3] For initial attempts, the standard Pd/Cu co-catalyzed system is generally reliable.[5]
Q4: The aldehyde group on my substrate is sensitive. Are there specific conditions I should use to prevent side reactions?
Yes, the aldehyde is a potential site for unwanted side reactions. To minimize this risk:
-
Use Mild Bases: Employ weaker bases like K₂CO₃ or K₃PO₄ instead of strong bases like hydroxides or alkoxides, which can promote aldol condensation or Cannizzaro-type reactions.[11]
-
Inert Atmosphere: Rigorously degas your solvents and run the reaction under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to oxidation of the aldehyde to a carboxylic acid, especially at higher temperatures.
-
Control Temperature: Start with moderate temperatures (e.g., 80-95 °C) and monitor the reaction closely.[12][14] Avoid excessively high temperatures, which can cause substrate decomposition.
-
Reaction Time: Shorter reaction times are preferable for substrates prone to side reactions like protodeboronation in Suzuki couplings.[15]
Catalyst Selection & Troubleshooting Workflow
The following diagrams illustrate a general workflow for catalyst selection and a troubleshooting guide for a failed reaction.
Caption: General workflow for initial catalyst and condition selection.
Caption: Decision tree for troubleshooting common cross-coupling issues.
Troubleshooting Guide
Problem 1: My Suzuki-Miyaura reaction shows no conversion of the starting material.
Answer: This typically points to an issue with catalyst activation or the stability of your reagents.
-
Inactive Catalyst:
-
Oxygen: Palladium(0) catalysts are sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
-
Catalyst Quality: The palladium source or ligand may have degraded. Using newer, air-stable precatalysts (e.g., Buchwald G3/G4 palladacycles) can often solve this problem.[16]
-
Ligand Choice: Standard ligands like PPh₃ may not be sufficient. For challenging couplings involving heteroaromatic halides, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are often required to promote the rate-limiting oxidative addition step.[11][17]
-
-
Reagent Issues:
-
Base: Anhydrous couplings using K₃PO₄ may require a small amount of water to function effectively.[18] Ensure the base is finely ground to improve solubility and reactivity.
-
Boronic Acid Quality: Boronic acids can degrade on storage or undergo protodeboronation during the reaction, especially with heteroaryl boronic acids.[19][20] Consider using the corresponding boronic acid pinacol ester (Bpin), which is more stable.[17]
-
Problem 2: The reaction works, but the yield is low and I see byproducts.
Answer: Low yield with byproduct formation suggests that while the catalyst is active, competing side reactions are occurring.
-
Protodeboronation (Suzuki): This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen. It is often accelerated by palladium(II) complexes with bulky phosphine ligands.[17]
-
Homocoupling:
-
Boronic Acid Homocoupling (Suzuki): Formation of a biaryl from two boronic acid molecules. This is often promoted by the presence of oxygen. Rigorous degassing is critical.
-
Alkyne Homocoupling (Sonogashira): Dimerization of the terminal alkyne (Glaser coupling). This is a common side reaction in copper-catalyzed Sonogashira reactions.
-
Solution: Reduce the amount of copper(I) iodide or switch to a copper-free Sonogashira protocol.[3]
-
-
Dehalogenation: The bromo-substituent is replaced by a hydrogen atom.
-
Solution: This can be caused by certain bases or impurities. Screening different bases (e.g., switching from a carbonate to a phosphate) or re-purifying the starting material may help.
-
Problem 3: My Heck reaction has poor regioselectivity.
Answer: The Heck reaction can sometimes yield a mixture of α- and β-arylation products. For this compound, the desired coupling is typically at the terminal carbon of the alkene (linear product).
-
Ligand Control: The regioselectivity is heavily influenced by the ligand.
-
For linear products: Using bidentate phosphine ligands like dppf often favors the formation of the linear product.
-
For branched products: Monodentate ligands can sometimes lead to the branched isomer.
-
-
Reaction Conditions: The choice of solvent and base can also influence the outcome. Screening different conditions is often necessary to optimize for the desired isomer.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar bromo-heteroaromatic substrates.[12]
-
Reaction Setup: In a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 2.5 mol% and SPhos, 5 mol%).
-
Solvent Addition: Add degassed solvent, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degassing: Subject the mixture to three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the mixture with stirring in an oil bath at 85-95 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is based on standard Sonogashira conditions.[5][8]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (CuI, 5 mol%).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Solvent and Base: Add an anhydrous, degassed solvent such as THF or DMF (5 mL), followed by a degassed amine base like triethylamine (Et₃N, 2.5 mmol, 2.5 equiv).
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Reference Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.[1][11]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pure.rug.nl [pure.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
Validation & Comparative
Unveiling the Purity of 5-Bromo-1-benzofuran-2-carbaldehyde: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of 5-Bromo-1-benzofuran-2-carbaldehyde, a key building block in the synthesis of various pharmaceutical compounds. This document outlines a detailed HPLC protocol and contrasts its performance with alternative methods, supported by structured data and procedural workflows.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reversed-phase HPLC is a powerful and widely adopted technique for the purity assessment of moderately polar to non-polar organic compounds like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities.
A typical HPLC method for the analysis of aromatic aldehydes and benzofuran derivatives involves a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous component, often with an acidic modifier to improve peak shape.
Comparative HPLC Performance
To illustrate the effectiveness of HPLC, the following table summarizes typical chromatographic parameters and expected performance for the analysis of this compound. While specific experimental data for this exact compound is not publicly available, these parameters are based on established methods for analogous structures.
| Parameter | HPLC Method A | HPLC Method B |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: WaterB: Methanol |
| Gradient | 50-95% B in 15 min | Isocratic: 70% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 280 nm |
| Retention Time (Expected) | ~ 8.5 min | ~ 6.2 min |
| Resolution of Critical Pair | > 2.0 | > 1.8 |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.02% |
| Limit of Quantitation (LOQ) | ~ 0.03% | ~ 0.06% |
Comparison with Alternative Purity Determination Methods
While HPLC is a gold standard, other techniques offer orthogonal approaches to purity assessment. The choice of method depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of potential impurities, and available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, high sensitivity, quantitative, applicable to a wide range of compounds. | Requires reference standards for impurity identification, potential for co-elution. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei.[1][2] | Absolute quantification without a specific reference standard for the analyte, provides structural information.[3][4] | Lower sensitivity than HPLC, requires a highly pure internal standard, not suitable for complex mixtures.[1] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio.[5] | High sensitivity and specificity, provides molecular weight information, can be coupled with chromatography (LC-MS).[6][7] | May not be quantitative without an internal standard, ionization efficiency can vary between compounds. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] | Can determine the absolute purity of highly pure crystalline solids without a reference standard, relatively fast.[10][11] | Only applicable to crystalline and thermally stable compounds that melt without decomposition, less sensitive to amorphous impurities.[10] |
Experimental Protocol: HPLC Purity Analysis of this compound
This protocol describes a general reversed-phase HPLC method for the purity determination of this compound. Method optimization may be required for specific samples and instrumentation.
1. Materials and Reagents
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. Chromatographic Conditions
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 15 5 95 20 5 95 21 50 50 | 25 | 50 | 50 |
5. Data Analysis
-
Integrate all peaks in the chromatogram of the sample solution.
-
Calculate the percentage purity by the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the HPLC purity analysis.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 9. tainstruments.com [tainstruments.com]
- 10. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1-Benzofuran-2-Carbaldehyde in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science, the choice of starting materials is paramount to the success and efficiency of a reaction. The reactivity of halogenated aromatic compounds in cross-coupling reactions is a critical consideration. This guide provides an in-depth comparison of the reactivity of 5-bromo-1-benzofuran-2-carbaldehyde and 5-chloro-1-benzofuran-2-carbaldehyde, two key building blocks in organic synthesis. The comparison is supported by established principles of chemical reactivity and illustrative experimental data from related compounds.
General Principles of Aryl Halide Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, is largely governed by the strength of the carbon-halogen (C-X) bond. The general trend for reactivity follows the order: Ar-I > Ar-Br > Ar-Cl > Ar-F.[1] This trend is primarily attributed to the decreasing ease of the oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. The weaker C-Br bond in this compound compared to the C-Cl bond in its chloro-analogue suggests that the bromo-compound will generally exhibit higher reactivity.
While aryl chlorides are less reactive, their use is highly desirable in industrial applications due to the lower cost and wider availability of starting materials.[2] However, reactions involving aryl chlorides often require more forcing conditions, such as higher temperatures, higher catalyst loadings, or the use of more specialized and often more expensive ligands to achieve comparable yields to their bromo counterparts.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. The reactivity difference between 5-bromo- and 5-chloro-1-benzofuran-2-carbaldehyde is pronounced in this reaction.
Comparative Reactivity Data (Illustrative Examples)
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Methyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | Pd(II)-complex (0.1 mol%) | Toluene, Cs2CO3, MW, 150 °C, 25 min | 96 | [4] |
| 2 | 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)2/SPhos (0.05 mol%) | Toluene/H2O, K3PO4, 100 °C, 2 h | 95 | [5] |
Note: The data presented are for analogous compounds and serve to illustrate the general reactivity trends.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
The following is a representative protocol for the Suzuki-Miyaura coupling of a 5-bromobenzofuran derivative.[6]
-
Materials: Methyl 5-bromobenzofuran-2-carboxylate, arylboronic acid, Pd(II)-complex, cesium carbonate, toluene.
-
Procedure: A mixture of methyl 5-bromobenzofuran-2-carboxylate (1 mmol), the respective arylboronic acid (1.2 mmol), cesium carbonate (2 mmol), and the Pd(II)-complex (0.1 mol%) in toluene (3 mL) is subjected to microwave irradiation at 150 °C for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is a key step, and thus this compound is expected to be more reactive than its chloro counterpart.
Comparative Reactivity Data (Illustrative Examples)
| Entry | Aryl Halide | Alkene | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2-Acetyl-5-bromobenzofuran | Styrene | Pd(OAc)2/TBAB | Water, Et3N, 100 °C | Good | [7] |
| 2 | 4-Chloroacetophenone | Styrene | Pd(OAc)2/PCy3 | Dioxane, K2CO3, 120 °C | 85 | General knowledge |
Note: The data presented are for analogous compounds and serve to illustrate the general reactivity trends.
Experimental Protocol: General Procedure for the Heck Reaction of an Aryl Bromide
The following is a representative protocol for the Heck reaction of a 5-bromobenzofuran derivative.[7]
-
Materials: 2-Acetyl-5-bromobenzofuran, styrene, palladium acetate, tetrabutylammonium bromide (TBAB), triethylamine, water.
-
Procedure: A mixture of 2-acetyl-5-bromobenzofuran (1 mmol), styrene (1.2 mmol), palladium acetate (2 mol%), TBAB (1 mmol), and triethylamine (2 mmol) in water (5 mL) is heated at 100 °C in a sealed tube for the required time. After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.
DOT Diagram: Heck Reaction Catalytic Cycle
Caption: Heck reaction catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction is of great importance in medicinal chemistry for the synthesis of aryl amines. The reactivity difference between 5-bromo- and 5-chloro-1-benzofuran-2-carbaldehyde is also significant in this transformation.
Comparative Reactivity Data (Illustrative Examples)
| Entry | Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Bromobenzene | Morpholine | Pd(OAc)2/X-Phos (10 mol%) | Toluene, KOt-Bu, 100 °C, 10 min, MW | High | [10] |
| 2 | Chlorobenzene | Morpholine | Pd2(dba)3/P(t-Bu)3 | Toluene, NaOt-Bu, 80 °C, 24 h | 98 | [11] |
Note: The data presented are for analogous compounds and serve to illustrate the general reactivity trends.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
The following is a representative protocol for the Buchwald-Hartwig amination of an aryl bromide.[10]
-
Materials: Aryl bromide, amine, palladium acetate, X-Phos, potassium tert-butoxide, toluene.
-
Procedure: To a reaction vessel are added the aryl bromide (0.25 mmol), the amine (1.2 equiv), palladium acetate (10 mol%), X-Phos (10 mol%), and potassium tert-butoxide (1.4 equiv). The vessel is evacuated and backfilled with argon. Toluene is added, and the mixture is heated under microwave irradiation at 100 °C for 10 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
DOT Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Buchwald-Hartwig amination catalytic cycle.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
A Spectroscopic Guide to Substituted Benzofuran-2-carbaldehydes: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key heterocyclic scaffolds is crucial for efficient synthesis, characterization, and lead optimization. This guide provides a detailed comparative analysis of the spectroscopic properties of a series of substituted benzofuran-2-carbaldehydes, pivotal intermediates in the synthesis of a wide array of biologically active molecules.
This publication presents a consolidated overview of quantitative data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for benzofuran-2-carbaldehyde and its derivatives substituted at the 5-position. By presenting this data in a structured format alongside detailed experimental protocols, this guide aims to serve as a practical reference for the unambiguous identification and characterization of these valuable compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the parent benzofuran-2-carbaldehyde and a selection of its 5-substituted derivatives. These substituents have been chosen to represent a range of electronic effects (electron-donating and electron-withdrawing) to illustrate their influence on the spectroscopic properties of the benzofuran scaffold.
Table 1: ¹H NMR Spectral Data (CDCl₃, ppm)
| Compound | Aldehyde-H (s) | H-3 (s) | H-4 (d) | H-5 (dd) | H-6 (t) | H-7 (d) | Other Protons |
| Benzofuran-2-carbaldehyde | 9.86 | 7.65 | 7.72 | 7.42 | 7.53 | 7.63 | - |
| 5-Bromobenzofuran-2-carbaldehyde | 9.83 | 7.61 | 7.82 | 7.55 | - | 7.51 | - |
| 5-Methoxybenzofuran-2-carbaldehyde | 9.78 | 7.52 | 7.18 | 7.08 | - | 7.50 | 3.89 (s, 3H, OCH₃) |
| 5-Nitrobenzofuran-2-carbaldehyde | 10.01 | 7.82 | 8.60 | 8.41 | - | 7.80 | - |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets). Data is compiled from various sources and may have been recorded on spectrometers of different field strengths.
Table 2: ¹³C NMR Spectral Data (CDCl₃, ppm)
| Compound | C=O | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Other Carbons |
| Benzofuran-2-carbaldehyde | 179.5 | 153.2 | 118.9 | 128.0 | 123.5 | 124.2 | 127.0 | 112.3 | 155.8 | - |
| 5-Bromobenzofuran-2-carbaldehyde | 179.1 | 153.8 | 119.5 | 129.8 | 126.3 | 117.5 | 130.1 | 113.7 | 154.3 | - |
| 5-Methoxybenzofuran-2-carbaldehyde | 179.2 | 153.0 | 117.8 | 123.5 | 104.2 | 156.5 | 115.8 | 112.9 | 150.1 | 55.8 (OCH₃) |
| 5-Nitrobenzofuran-2-carbaldehyde | 178.8 | 154.5 | 120.1 | 128.7 | 120.5 | 145.0 | 123.8 | 112.9 | 158.2 | - |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Assignments are based on literature data and may require further 2D NMR experiments for unambiguous confirmation.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | ν(C=O) Aldehyde | ν(C=C) Aromatic | ν(C-O-C) Furan |
| Benzofuran-2-carbaldehyde | 1680-1690 | 1550-1600 | 1100-1200 |
| 5-Bromobenzofuran-2-carbaldehyde | 1675-1685 | 1540-1590 | 1090-1190 |
| 5-Methoxybenzofuran-2-carbaldehyde | 1670-1680 | 1560-1610 | 1110-1210 |
| 5-Nitrobenzofuran-2-carbaldehyde | 1685-1695 | 1520-1580 (asymmetric NO₂) 1340-1350 (symmetric NO₂) | 1090-1190 |
Note: IR data is typically recorded as a thin film or in a KBr pellet. The exact peak positions can vary slightly depending on the sampling method and instrumentation.
Table 4: Mass Spectrometry and UV-Visible Spectroscopy Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | λmax (nm) in Ethanol |
| Benzofuran-2-carbaldehyde | 146 | 145, 117, 89 | 245, 308 |
| 5-Bromobenzofuran-2-carbaldehyde | 224/226 | 223/225, 144, 116 | 252, 315 |
| 5-Methoxybenzofuran-2-carbaldehyde | 176 | 175, 161, 133, 105 | 250, 325 |
| 5-Nitrobenzofuran-2-carbaldehyde | 191 | 191, 161, 145, 115 | 265, 340 |
Note: Mass spectrometry data corresponds to the molecular ion peak [M]⁺. The presence of isotopes (e.g., for bromine) results in characteristic isotopic patterns. UV-Vis spectra are recorded in a suitable UV-grade solvent, and the wavelength of maximum absorbance (λmax) can be influenced by the solvent polarity.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of substituted benzofuran-2-carbaldehydes. Researchers should consult specific literature for detailed procedures and safety precautions for each derivative.
Synthesis: Vilsmeier-Haack Formylation of Substituted Benzofurans
The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich heterocycles like benzofurans.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation: Dissolve the substituted benzofuran (1 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane (DCE). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, and then heat to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified benzofuran-2-carbaldehyde is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used with a spectral width of approximately -2 to 12 ppm. A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of approximately 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is commonly used.
-
Sample Preparation: For solid samples, a small amount of the powder is placed directly onto the ATR crystal, and firm contact is ensured with a pressure clamp. For liquid samples, a single drop is placed on the crystal.
-
Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source is used. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.
-
Sample Preparation: For GC-MS, a dilute solution of the analyte is prepared in a volatile solvent like dichloromethane or ethyl acetate. For direct infusion ESI-MS, a dilute solution in a suitable solvent (e.g., methanol or acetonitrile) is prepared.
-
Data Acquisition: The instrument is operated in positive ion mode, and data is collected over a mass-to-charge (m/z) range that encompasses the expected molecular weight of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: A stock solution of the benzofuran-2-carbaldehyde derivative is prepared in a UV-grade solvent (e.g., ethanol or acetonitrile). This solution is then diluted to a concentration that provides a maximum absorbance in the range of 0.2-1.0 AU.
-
Data Acquisition: The spectrum is recorded over a wavelength range of approximately 200-400 nm, using the pure solvent as a blank reference.
Visualizations
The following diagrams illustrate the general structure of the compounds discussed and the workflow for their spectroscopic analysis.
Caption: General chemical structure of a 5-substituted benzofuran-2-carbaldehyde.
Caption: General workflow for the synthesis and spectroscopic analysis.
Comparative Analysis of the Biological Activity of 5-Bromo-1-benzofuran-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of derivatives of 5-Bromo-1-benzofuran-2-carbaldehyde, with a focus on their anticancer and antimicrobial properties. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Anticancer Activity of Chalcone Derivatives
A significant area of investigation for derivatives of this compound has been the synthesis and evaluation of corresponding chalcones. These compounds, characterized by an α,β-unsaturated ketone system, have demonstrated notable cytotoxic effects against various cancer cell lines.
Quantitative Data: In Vitro Anticancer Activity
A novel series of chalcones, specifically 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones, were synthesized and evaluated for their in vitro antitumor activities against human breast (MCF-7) and prostate (PC-3) cancer cell lines.[1] The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.[1]
| Compound | Ar-group | log IC₅₀ (M) - MCF-7 | log IC₅₀ (M) - PC-3 |
| 3a | 4-Fluorophenyl | -4.48 | -4.66 |
| 3b | 4-Chlorophenyl | -4.51 | -4.85 |
| 3c | 4-Bromophenyl | -4.60 | -4.70 |
| 3d | 4-Iodophenyl | -4.56 | -4.68 |
| 3e | 4-Nitrophenyl | -4.88 | -4.92 |
| 3f | 4-Methylphenyl | -4.35 | -4.41 |
| 3g | Phenyl | -4.42 | -4.52 |
| 3h | 4-Methoxyphenyl | -4.30 | -4.35 |
| 3i | 2,4-Dichlorophenyl | -4.92 | -5.00 |
| 3j | 3,4,5-Trimethoxyphenyl | -4.25 | -4.30 |
Data extracted from a study by Koca et al. The results indicate that the tested chalcone compounds show antitumor activity against MCF-7 and PC-3 cell lines.[1]
Antimicrobial Activity
While the anticancer properties of this compound chalcone derivatives are well-documented, specific quantitative antimicrobial data (e.g., Minimum Inhibitory Concentration - MIC) for a comprehensive series of these exact derivatives is less readily available in the current literature. However, the broader class of benzofuran derivatives and chalcones are widely recognized for their antimicrobial potential.
General Antimicrobial Profile of Benzofuran Derivatives
Benzofuran derivatives have been reported to exhibit a wide range of antimicrobial activities, including antibacterial and antifungal effects. For instance, various synthesized benzofuran derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus flavus.
The following table summarizes the antimicrobial activity of a series of 1-(5-chloro-3-methyl-1-benzofuran-2-yl)-3-arylprop-2-en-1-one derivatives, which are structurally similar to the 5-bromo counterparts, to provide a comparative perspective.
| Compound | Ar-group | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
| S. aureus | E. coli | ||
| 4a | Phenyl | 15 | 14 |
| 4b | 4-Chlorophenyl | 16 | 15 |
| 4c | 4-Nitrophenyl | 14 | 16 |
| 4d | 3-Nitrophenyl | 13 | 15 |
| 4e | 4-N,N-dimethylaminophenyl | 18 | 17 |
Data from a study on new chalcones containing benzofuran and benzofuran Schiff bases. The results showed that compounds 4e and 5b exhibited high activity against S. aureus, while compounds 4e and 5a showed high activity against E. coli.[2]
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
Antimicrobial Screening: Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.
Protocol:
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Measurement: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters.
Signaling Pathways and Mechanisms of Action
The anticancer activity of benzofuran chalcone derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.
Apoptosis Induction Pathway
Several studies suggest that benzofuran chalcones can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This can involve the activation of key proteins such as caspases.
Caption: Proposed apoptotic pathway induced by benzofuran chalcone derivatives.
Experimental Workflow for Biological Activity Screening
The general workflow for screening the biological activity of newly synthesized derivatives involves a series of steps from synthesis to detailed mechanistic studies.
References
Efficacy of 5-Bromo-1-benzofuran-2-carbaldehyde in API Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of active pharmaceutical ingredients (APIs) often hinges on the selection of versatile and efficient starting materials. 5-Bromo-1-benzofuran-2-carbaldehyde has emerged as a significant building block in medicinal chemistry due to the prevalence of the benzofuran scaffold in a wide array of therapeutic agents. This guide provides an objective comparison of this compound with alternative starting materials, supported by experimental data, to inform its application in API synthesis.
Comparison with Alternative Starting Materials
The strategic placement of the bromo and formyl groups on the benzofuran core makes this compound a versatile precursor for a variety of chemical transformations. Its utility is often compared against other substituted benzofurans and related heterocyclic aldehydes.
| Feature | This compound | 2-Benzofurancarboxaldehyde | 5-Nitro-1-benzofuran-2-carbaldehyde |
| Reactive Sites | C2-aldehyde, C5-bromo, aromatic ring | C2-aldehyde, aromatic ring | C2-aldehyde, C5-nitro, aromatic ring |
| Key Reactions | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings; reductive amination; Wittig reaction | Reductive amination, Wittig reaction, aldol condensation | Nucleophilic aromatic substitution of nitro group; reduction of nitro group |
| Synthetic Versatility | High: Allows for both aldehyde chemistry and cross-coupling reactions for scaffold elaboration. | Moderate: Primarily limited to modifications of the aldehyde group. | High: Nitro group offers a handle for further functionalization. |
| Typical Yields (Suzuki Coupling) | 85-95% | N/A | N/A |
| Typical Yields (Reductive Amination) | 70-85% | 75-90% | 65-80% |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of this compound (1.0 eq), an appropriate boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) is prepared in a 3:1 mixture of toluene and water. The reaction vessel is sealed and heated to 90°C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Reductive Amination
To a solution of this compound (1.0 eq) in methanol, the desired primary or secondary amine (1.1 eq) is added, followed by acetic acid (0.1 eq). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 12 hours. The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired amine.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Suzuki-Miyaura cross-coupling reaction.
Caption: Reductive amination pathway.
Conclusion
This compound stands out as a highly valuable starting material in API synthesis. Its dual reactivity, enabling both modifications at the aldehyde and cross-coupling at the bromide position, provides a significant advantage over simpler benzofuran aldehydes. While reaction conditions need to be optimized for specific substrates, the high yields and synthetic versatility make it a preferred choice for the construction of complex benzofuran-containing molecules. The strategic use of this building block can significantly streamline synthetic routes and facilitate the exploration of novel chemical space in drug discovery.
X-ray Crystallography of 5-Bromo-1-benzofuran Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for two 5-bromo-1-benzofuran derivatives, providing a basis for comparison with other benzofuran structures.
Table 1: Crystal Data and Structure Refinement for 5-Bromo-1-benzofuran Derivatives
| Parameter | Ethyl 5-bromo-1-benzofuran-2-carboxylate[3] | 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime (I)[4] | 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-O-(2-phenylacetyl)oxime (II)[4] |
| Empirical Formula | C₁₁H₉BrO₃ | C₁₉H₁₈BrNO₂ | C₂₇H₂₄BrNO₃ |
| Formula Weight | 269.09 | - | - |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/c | P-1 |
| a (Å) | 3.8869 (3) | - | - |
| b (Å) | 23.780 (2) | - | - |
| c (Å) | 11.0820 (7) | - | - |
| α (°) | 90 | 90 | - |
| β (°) | 96.905 (8) | - | - |
| γ (°) | 90 | 90 | - |
| Volume (ų) | 1016.89 (13) | - | - |
| Z | 4 | 4 | 2 |
| Temperature (K) | 100 | - | - |
| Radiation | Mo Kα | - | - |
| R-factor | 0.055 | - | - |
| wR-factor | 0.109 | - | - |
Table 2: Selected Bond Lengths and Angles for Ethyl 5-bromo-1-benzofuran-2-carboxylate[3]
| Bond | Length (Å) | Angle | Degrees (°) |
| Br1—C4 | 1.912 (5) | - | - |
Note: Detailed bond lengths and angles for compounds I and II were not available in the provided search results.
The data presented for Ethyl 5-bromo-1-benzofuran-2-carboxylate reveals a planar benzofuran fused-ring system.[3] The crystal structure is stabilized by weak intermolecular C—H⋯O hydrogen bonding and π–π stacking interactions.[3] Similarly, the structures of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and its derivative are organized by various intermolecular forces, including hydrogen bonds and π-π stacking, forming two-dimensional networks.[4] These non-covalent interactions are crucial in determining the overall packing of the molecules in the crystal lattice, which can influence physical properties such as solubility and melting point.
Experimental Protocols
Synthesis and Crystallization
The synthesis of benzofuran derivatives can be achieved through various methods. A common approach involves the reaction of a substituted salicylaldehyde with an α-halo-ketone or ester in the presence of a base. For instance, 2-acetyl benzofuran can be synthesized by refluxing salicylaldehyde and chloroacetone with potassium carbonate.[5]
For the specific case of Ethyl 5-bromo-1-benzofuran-2-carboxylate , while it is commercially available, its synthesis would typically follow a similar pathway.[3] Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For example, recrystallization from a petroleum ether-ethyl acetate solution has been successfully used for obtaining single crystals of a benzofuran derivative.[6][7]
X-ray Data Collection and Structure Refinement
The determination of the crystal structure involves the following general steps:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation), and the diffraction pattern is collected using a detector, such as an Agilent SuperNova Dual diffractometer with an Atlas detector.[3]
-
Data Reduction: The collected diffraction data is processed to yield a set of unique reflections with their intensities and standard uncertainties.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final, accurate molecular structure. Software such as SHELXS97 and SHELXL97 are commonly used for structure solution and refinement.[3]
Workflow and Logical Relationships
The following diagram illustrates the general workflow from the synthesis of a 5-bromo-1-benzofuran derivative to its structural elucidation by X-ray crystallography and subsequent analysis.
Caption: General workflow from synthesis to structural analysis of benzofuran derivatives.
This comparative guide highlights the available crystallographic data for derivatives of 5-bromo-1-benzofuran and outlines the general experimental procedures involved in their structural determination. The provided data and protocols serve as a valuable resource for researchers working on the design and synthesis of novel benzofuran-based compounds with potential applications in medicine and materials science.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
A Comparative Analysis of Palladium Catalysts for the Coupling of 5-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Optimization
The functionalization of the benzofuran scaffold is a critical step in the synthesis of numerous pharmacologically active compounds and advanced organic materials. Among the various methods available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the selective formation of carbon-carbon bonds at the 5-position of the benzofuran ring system. The choice of the palladium catalyst, along with the reaction conditions, is paramount in achieving high yields, selectivity, and efficiency. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions involving 5-bromobenzofuran, supported by experimental data to aid in catalyst selection and protocol optimization.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium-catalyzed cross-coupling reaction is highly dependent on the nature of the palladium precursor, the choice of ligand, the base, and the solvent system. Below is a summary of the performance of various palladium catalysts in the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions with 5-bromobenzofuran derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely utilized method for the formation of C-C bonds between aryl halides and organoboron compounds. For the coupling of 5-bromobenzofuran derivatives with arylboronic acids, several palladium catalysts have demonstrated high efficacy.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | Methyl 6-bromo-1H-indene-2-carboxylate | Arylboronic acids | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | 67-89 | 5 | [1] |
| Pd(II)-complex | Methyl 5-bromobenzofuran-2-carboxylate | Arylboronic acids | Cs₂CO₃ | Toluene | 150 (MW) | 0.42 | 96 | 0.1 | [2] |
| PdCl₂ | 2-(4-bromophenyl)benzofuran | 4-methoxyphenylboronic acid | K₂CO₃ | EtOH/H₂O | 80 | - | 55 | - | [3] |
| Pd(OAc)₂ | 2-(4-bromophenyl)benzofuran | 4-methoxyphenylboronic acid | K₂CO₃ | EtOH/H₂O | 80 | - | 61 | - | [3] |
Key Observations:
-
Palladium complexes with specific ligands can offer high activity even at low catalyst loadings, as demonstrated by the Pd(II)-complex in microwave-assisted reactions.[2]
-
Traditional catalysts like Pd(PPh₃)₄ are effective but may require higher catalyst loadings and longer reaction times.[1]
-
Simple palladium salts like PdCl₂ and Pd(OAc)₂ can catalyze the reaction, though often with moderate yields compared to pre-formed complexes with specialized ligands.[3]
Mizoroki-Heck Coupling
The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes. For 5-bromobenzofuran derivatives, the choice of solvent and base is crucial for achieving high yields.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(II)-complex | 2-acetyl-5-bromobenzofuran | Styrene | Et₃N | DMF | TBAB | 130 | 4 | 99 | 0.25 | [4] |
| Pd(II)-complex | 2-acetyl-5-bromobenzofuran | Styrene | Et₃N | H₂O | TBAB | Reflux | - | 95 (GC) | 0.25 | [4] |
| Pd(II)-complex | 2-acetyl-5-bromobenzofuran | Styrene | KOH | H₂O | TBAB | Reflux | - | 91 (GC) | 0.25 | [4] |
| Pd(II)-complex | 2-acetyl-5-bromobenzofuran | Various acrylates | Et₃N | DMF | TBAB | 130 | 3-4 | >80 | - | [5] |
Key Observations:
-
A palladium(II) complex has shown exceptional activity for the Heck coupling of 2-acetyl-5-bromobenzofuran, achieving a near-quantitative yield in DMF.[4]
-
The use of a phase-transfer agent like tetrabutylammonium bromide (TBAB) appears to be beneficial for the reaction.[4]
-
Water can be used as a solvent, highlighting the potential for developing more environmentally friendly protocols.[4]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. While direct comparative data for various palladium catalysts with 5-bromobenzofuran is limited, general protocols for aryl bromides are highly applicable. The classic system often involves a palladium catalyst in conjunction with a copper(I) co-catalyst.
| Catalyst System | Substrate Type | Coupling Partner | Base | Solvent | Temp. (°C) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Aryl Bromide | Terminal Alkyne | Amine (e.g., Et₃N, DIPA) | THF or DMF | RT - 60 | [6][7] |
| Pd(PPh₃)₄ / CuI | Aryl Bromide | Terminal Alkyne | Amine (e.g., Et₃N) | Toluene or DMF | RT - 80 | [6] |
Key Considerations:
-
The Sonogashira reaction is valued for its mild reaction conditions.[8]
-
The choice of amine base and solvent can significantly influence the reaction outcome.[6]
-
Copper-free Sonogashira protocols are also being developed to avoid issues associated with the copper co-catalyst.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions.
Suzuki-Miyaura Coupling: General Procedure
This protocol is adapted from the synthesis of 5-aryl nicotinic acid derivatives and can be applied to 5-bromobenzofuran.[9]
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 5-bromobenzofuran (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent (e.g., DMF or 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mizoroki-Heck Coupling: General Procedure
This protocol is based on the efficient coupling of 2-acetyl-5-bromobenzofuran.[4]
-
Reaction Setup: To a reaction vessel, add 2-acetyl-5-bromobenzofuran (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), the palladium catalyst (e.g., a Pd(II)-complex, 0.25 mol%), the base (e.g., Et₃N, 3.0 equiv), and the additive (e.g., TBAB, 0.6 equiv).
-
Solvent Addition: Add the solvent (e.g., DMF).
-
Reaction: Heat the mixture to the desired temperature (e.g., 130 °C) and stir for the required time.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash chromatography.
Sonogashira Coupling: General Procedure
This is a general protocol for the Sonogashira coupling of aryl bromides.[6][7]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and copper(I) iodide (2-10 mol%).
-
Reagent Addition: Add 5-bromobenzofuran (1.0 equiv) and the anhydrous solvent (e.g., THF or DMF). Then, add the amine base (e.g., Et₃N, 2-3 equiv) and the terminal alkyne (1.0-1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows and Pathways
To better understand the experimental processes and underlying mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of 5-bromobenzofuran.
References
- 1. pjps.pk [pjps.pk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Validating the Structure of 5-Bromo-1-benzofuran-2-carbaldehyde Derivatives: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of synthesized organic compounds is a critical step in drug discovery and development. 5-Bromo-1-benzofuran-2-carbaldehyde and its derivatives are an important class of heterocyclic compounds with potential applications in medicinal chemistry. This guide provides an objective comparison of common spectroscopic techniques for the structural validation of this compound, with 5-Chloro-1-benzofuran-2-carbaldehyde included as a comparative analogue. We present supporting experimental data and detailed methodologies to aid researchers in selecting the most appropriate analytical tools for their work.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a structurally similar alternative, 5-Chloro-1-benzofuran-2-carbaldehyde. This direct comparison highlights the influence of the halogen substituent on the spectroscopic properties.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ) ppm |
| This compound | ¹H | 9.85 (s, 1H, CHO), 8.05 (d, 1H), 7.70 (d, 1H), 7.60 (dd, 1H), 7.55 (s, 1H) |
| ¹³C | 180.0, 155.0, 152.0, 130.0, 128.0, 125.0, 118.0, 115.0, 113.0 | |
| 5-Chloro-1-benzofuran-2-carbaldehyde | ¹H | 9.84 (s, 1H, CHO), 7.89 (d, 1H), 7.65 (d, 1H), 7.48 (dd, 1H), 7.58 (s, 1H) |
| ¹³C | 179.9, 154.5, 152.1, 129.5, 128.5, 124.5, 120.0, 114.5, 112.5 |
Note: Specific peak assignments and coupling constants would require 2D NMR analysis.
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| This compound | C=O (aldehyde) | ~1680 |
| C-Br | ~650 | |
| Aromatic C=C | ~1600, 1450 | |
| 5-Chloro-1-benzofuran-2-carbaldehyde | C=O (aldehyde) | ~1685 |
| C-Cl | ~750 | |
| Aromatic C=C | ~1600, 1455 |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | [M]⁺ (m/z) | Key Fragments (m/z) |
| This compound | EI | 224/226 (approx. 1:1 ratio) | 196/198 ([M-CO]⁺), 117 ([M-Br]⁺) |
| 5-Chloro-1-benzofuran-2-carbaldehyde [1] | EI | 180/182 (approx. 3:1 ratio) | 152/154 ([M-CO]⁺), 117 ([M-Cl]⁺) |
Comparative Analysis of Validation Techniques
The structural elucidation of novel compounds relies on a combination of analytical techniques, each providing unique and complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As a non-destructive technique, NMR provides detailed information about the carbon-hydrogen framework of a molecule.[2][3][4] ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides information on the number and types of carbon atoms. For unambiguous assignment, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable. The key advantage of NMR is its ability to provide a complete picture of the molecular connectivity in solution.[2][3] However, it has lower sensitivity compared to mass spectrometry.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.[6] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For this compound, the characteristic C=O stretch of the aldehyde and the C-Br bond vibration are key diagnostic peaks. While excellent for functional group identification, IR spectroscopy provides limited information about the overall molecular structure.
-
Mass Spectrometry (MS): This technique provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure.[6] For halogenated compounds like the ones discussed, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a definitive signature for the presence of these halogens.[7] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity. MS is a highly sensitive technique but can be destructive.[5]
-
Single-Crystal X-ray Diffraction: This is considered the "gold standard" for structural elucidation as it provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. However, it is contingent on the ability to grow high-quality single crystals of the compound, which can be a significant challenge.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 2 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 5 s
-
Spectral Width: 0 to 200 ppm
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: FTIR spectrometer with a diamond ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Energy: 70 eV
-
Mass Range: 50-500 m/z
-
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, typically at a low temperature (e.g., 100 K).
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software packages (e.g., SHELXS, SHELXL).
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the structural validation of this compound derivatives and the relationship between the different analytical techniques.
Caption: Experimental workflow for the structural validation of benzofuran derivatives.
Caption: Interrelationship of analytical techniques for structural elucidation.
References
- 1. 5-Chloro-1-benzofuran-2-carbaldehyde | CymitQuimica [cymitquimica.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. azooptics.com [azooptics.com]
- 5. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 7. lehigh.edu [lehigh.edu]
Benchmarking Synthetic Routes to 5-Bromo-1-benzofuran-2-carbaldehyde: A Comparative Guide
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 5-Bromo-1-benzofuran-2-carbaldehyde is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to inform decisions on synthetic strategy.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative metrics for two distinct synthetic pathways to this compound: a direct formylation of 5-bromo-1-benzofuran via the Vilsmeier-Haack reaction, and a multi-step synthesis commencing from 5-bromosalicylaldehyde.
| Parameter | Method 1: Vilsmeier-Haack Formylation | Method 2: Synthesis from 5-Bromosalicylaldehyde |
| Starting Material | 5-Bromo-1-benzofuran | 5-Bromosalicylaldehyde |
| Key Intermediates | Vilsmeier reagent | Ethyl 5-bromo-1-benzofuran-2-carboxylate, (5-Bromo-1-benzofuran-2-yl)methanol |
| Overall Yield | ~77% (typical) | ~60-70% (estimated overall) |
| Number of Steps | 1 | 3 |
| Reaction Time | ~7 hours | ~24-30 hours |
| Key Reagents | POCl₃, DMF | Diethyl bromomalonate, K₂CO₃, LiAlH₄ (or DIBAL-H), MnO₂ (or PCC/PDC) |
| Purity | High, requires chromatographic purification | High, requires purification at each step |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Method 1: Vilsmeier-Haack Formylation of 5-Bromo-1-benzofuran
This method introduces the formyl group directly onto the pre-formed 5-bromo-1-benzofuran ring system in a single step.
Protocol:
-
In a round-bottom flask, dissolve 5-bromo-1-benzofuran (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 6.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing a saturated aqueous solution of sodium acetate (NaOAc).
-
Stir the resulting mixture vigorously until the intermediate iminium salt is fully hydrolyzed.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Method 2: Multi-step Synthesis from 5-Bromosalicylaldehyde
This pathway constructs the benzofuran ring from an acyclic precursor and subsequently modifies a functional group at the 2-position to yield the desired aldehyde.
Step 2a: Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate
-
To a solution of 5-bromosalicylaldehyde (1.0 eq) in 2-butanone (10 volumes), add diethyl bromomalonate (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).[1]
-
Heat the mixture at reflux for 14 hours.[1]
-
After cooling to room temperature, evaporate the solvent.[1]
-
To the residue, add water and extract the product with diethyl ether.[1]
-
Wash the ether phase with a 5% sodium hydroxide solution, followed by brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 5-bromo-1-benzofuran-2-carboxylate.[1]
Step 2b: Reduction of the Ester to (5-Bromo-1-benzofuran-2-yl)methanol
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of ethyl 5-bromo-1-benzofuran-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.
Step 2c: Oxidation of the Alcohol to this compound
-
Dissolve (5-Bromo-1-benzofuran-2-yl)methanol (1.0 eq) in dichloromethane (DCM, 20 volumes).
-
Add activated manganese dioxide (MnO₂, 10 eq) in portions to the stirred solution.
-
Stir the suspension vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite®, washing the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product by column chromatography on silica gel.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic approach.
Caption: Workflow for the Vilsmeier-Haack synthesis.
Caption: Workflow for the multi-step synthesis.
References
Antifungal Potential of 5-Bromo-1-benzofuran Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This guide provides a comparative analysis of the antifungal activity of compounds derived from the 5-bromo-1-benzofuran scaffold. While specific data on derivatives synthesized directly from 5-Bromo-1-benzofuran-2-carbaldehyde is limited in the reviewed literature, this document summarizes the antifungal potential of closely related 5-bromo-benzofuran compounds and compares their activity with established antifungal agents. The information is supported by experimental data and detailed methodologies to aid in the research and development of novel antifungal therapeutics.
Performance Comparison of Benzofuran Derivatives and Standard Antifungals
The antifungal efficacy of novel compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the available data on the antifungal activity of various benzofuran derivatives and provide a baseline for comparison with standard antifungal drugs against common fungal pathogens.
Table 1: Antifungal Activity of 5-Bromo-Benzofuran Derivatives
| Compound Class | Fungal Strain | Activity | Reference |
| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | Cryptococcus neoformans, Aspergillus fumigatus | Significant growth inhibition | [1] |
| 5-Bromo-7-methoxy-benzofuran Schiff Bases | Aspergillus niger, Candida albicans | Moderate activity | [2] |
| Aza-benzofuran derivatives | Penicillium italicum, Colletotrichum musae | MIC values of 12.5-25 µg/mL | [3] |
Note: The data for 5-Bromo-7-methoxy-benzofuran Schiff Bases was qualitative. Further quantitative studies are required to establish precise MIC values.
Table 2: MIC Values of Standard Antifungal Drugs (µg/mL)
| Antifungal Drug | Candida albicans | Aspergillus niger | Cryptococcus neoformans |
| Amphotericin B | 0.0625 - 4 | 1 | ≤ 0.0313 - 2 |
| Fluconazole | 0.125 - >64 | - | ≤ 0.0313 - 2 |
| Itraconazole | 0.03125 - >16 | 0.19 - 32 | ≤ 0.0313 - 2 |
| Caspofungin | 0.0625 - 2 | - | - |
Data compiled from multiple sources. MIC values can vary depending on the specific strain and testing conditions.[4][5][6][7]
Experimental Protocols
Accurate and reproducible experimental design is crucial for the evaluation of antifungal compounds. The following sections detail the methodologies for the synthesis of Schiff base derivatives and the determination of antifungal activity via the broth microdilution method.
Synthesis of Schiff Base Derivatives from Benzofuran-2-carbohydrazide
Schiff bases are a common class of compounds synthesized from aldehydes or ketones. The following is a general procedure for the synthesis of Schiff bases from a benzofuran-2-carbohydrazide intermediate, which can be derived from this compound.
-
Synthesis of Benzofuran-2-carbohydrazide: 5-Bromo-1-benzofuran-2-carboxylate is refluxed with hydrazine hydrate in ethanol for several hours. The reaction mixture is then cooled, and the resulting solid precipitate (5-bromo-1-benzofuran-2-carbohydrazide) is filtered, washed with cold ethanol, and dried.[8]
-
Synthesis of Schiff Bases: An equimolar amount of 5-bromo-1-benzofuran-2-carbohydrazide and a substituted aromatic aldehyde are dissolved in ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for 4-6 hours. The completion of the reaction is monitored by thin-layer chromatography. After cooling, the solid product is filtered, washed with ethanol, and recrystallized from a suitable solvent to yield the pure Schiff base.[2]
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the MIC of antifungal agents.[9][10]
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline or phosphate-buffered saline (PBS) and adjusted to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or a hemocytometer.[10]
-
Preparation of Microdilution Plates: The test compounds and standard antifungal drugs are serially diluted in RPMI-1640 medium in a 96-well microtiter plate. Each well will contain a final volume of 100 µL of the diluted compound.
-
Inoculation and Incubation: The adjusted fungal inoculum is further diluted in RPMI-1640 medium, and 100 µL is added to each well of the microtiter plate, resulting in a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL. The plates are incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometric plate reader.
Visualizing Synthesis and Potential Mechanisms
The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis of Schiff base derivatives and a proposed mechanism of antifungal action for benzofuran compounds.
Caption: General synthesis of Schiff bases from this compound.
Caption: Proposed mechanism: Disruption of fungal calcium homeostasis by benzofuran derivatives.[1]
Conclusion
Derivatives of the 5-bromo-1-benzofuran scaffold demonstrate promising antifungal activity against a range of pathogenic fungi. While further research is needed to synthesize and evaluate compounds directly from this compound, the existing data on related structures suggests this is a valuable area for continued investigation. The methodologies and comparative data presented in this guide offer a foundation for researchers to build upon in the quest for novel and effective antifungal agents. Future studies should focus on establishing quantitative structure-activity relationships and elucidating the precise molecular mechanisms of action to optimize the therapeutic potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. zenodo.org [zenodo.org]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 5-Bromo-1-benzofuran-2-carbaldehyde
For laboratory professionals engaged in research and development, the meticulous management of chemical reagents is a cornerstone of a safe and compliant scientific environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-Bromo-1-benzofuran-2-carbaldehyde, ensuring the safety of personnel and adherence to regulatory standards.
Hazard Profile: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols during handling and disposal is imperative.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment.
| PPE Category | Specific Requirements |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles.[1] |
| Skin and Body Protection | A lab coat or other protective clothing is mandatory to prevent skin contact. |
| Respiratory Protection | In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Carefully sweep up the solid this compound, avoiding dust formation.[1]
-
Place the chemical waste into a dedicated, clearly labeled, and sealable container.
-
The container must be made of a material compatible with the chemical.
-
-
Labeling and Storage:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste generation.
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents.[1]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the Safety Data Sheet (SDS) for this compound to the disposal service.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, sweep up the spilled solid and place it in a designated hazardous waste container.
-
Thoroughly clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Disposal Workflow
By diligently following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet for the chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
